DG 381B
Description
11-Deoxoglycyrrhetinic acid has been reported in Anaphalis busua with data available.
has antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFSMVXQUWRSIW-BTJIZOSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-Deoxoglycyrrhetinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
564-16-9 | |
| Record name | 11-Deoxyglycyrrhetinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Deoxoglycyrrhetinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
| Record name | 11-Deoxoglycyrrhetinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rapamycin mechanism of action in mammalian cells
An In-Depth Technical Guide to the Mechanism of Action of Rapamycin in Mammalian Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin is a macrolide compound that acts as a highly specific and potent allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its primary mechanism involves forming a gain-of-function complex with the immunophilin FK506-binding protein 12 (FKBP12).[3][4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to the inhibition of a specific subset of mTOR functions, primarily those associated with mTOR Complex 1 (mTORC1).[4][5] This guide provides a detailed technical overview of this mechanism, the differential sensitivity of the two mTOR complexes, quantitative biochemical data, and key experimental protocols for studying the pathway.
The Core Mechanism: A Ternary Complex Formation
The action of rapamycin is not direct. Instead, it functions as a molecular "glue," inducing the formation of a ternary complex.
-
Binding to FKBP12: Rapamycin first binds to the ubiquitous cytosolic protein, FKBP12.[6]
-
Interaction with mTOR: The resulting rapamycin-FKBP12 complex then associates with the FRB domain, a 100-amino acid region located just N-terminal to the mTOR kinase domain.[3][7]
-
Allosteric Inhibition: This binding event does not block the ATP-binding site of the kinase domain directly. Instead, it is thought to cause conformational changes that restrict substrate access to the catalytic site, thereby allosterically inhibiting mTORC1 kinase activity.[8][] The interaction may also destabilize the mTORC1 complex, further contributing to its inhibition.[3]
The formation of this ternary complex is a high-affinity interaction, which accounts for the potency of rapamycin.
References
- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 - Wikipedia [en.wikipedia.org]
- 6. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of Rapamycin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui), has garnered significant attention for its potent immunosuppressive and antiproliferative properties. Its clinical applications in organ transplantation and oncology are a direct result of its highly specific interaction with a key cellular regulator. This technical guide provides an in-depth exploration of the molecular target of rapamycin, the signaling pathways it governs, and the experimental methodologies used to elucidate its function.
The Core Target: Mechanistic Target of Rapamycin (mTOR)
The primary molecular target of rapamycin is a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR) , previously referred to as the mammalian Target of Rapamycin. Rapamycin does not directly bind to mTOR's active site. Instead, it employs a unique "molecular glue" mechanism. Rapamycin first forms a high-affinity complex with an intracellular protein, the 12-kDa FK506-binding protein (FKBP12) . This rapamycin-FKBP12 complex then binds to a specific domain on mTOR called the FKBP12-Rapamycin Binding (FRB) domain , which is located just N-terminal to the kinase domain. This ternary complex formation allosterically inhibits mTOR's kinase activity.
mTOR is the catalytic subunit of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) , which have different downstream targets and sensitivities to rapamycin.
-
mTORC1 , which is highly sensitive to acute rapamycin treatment, is a central regulator of cell growth, proliferation, and metabolism. Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).
-
mTORC2 , which is generally considered rapamycin-insensitive in the short term, plays a crucial role in cell survival and cytoskeletal organization. Its core components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). Prolonged exposure to rapamycin can, however, inhibit mTORC2 assembly in some cell types.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interaction between rapamycin, FKBP12, and mTOR has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data, providing a comparative overview of the potency of rapamycin.
| Interaction | Dissociation Constant (Kd) | Method(s) Used |
| Rapamycin - FKBP12 | ~0.2 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Rapamycin - FRB Domain of mTOR (in vitro) | ~26 µM | Fluorescence Polarization |
| FKBP12-Rapamycin Complex - FRB Domain of mTOR | ~12 nM | Fluorescence Polarization |
| Cell Line/System | IC50 for mTORC1 Inhibition (p70S6K phosphorylation) | Notes |
| HEK293 | ~0.1 nM | |
| T-cell line (IL-2 stimulated) | ~0.05 nM | |
| T98G (Glioblastoma) | ~2 nM | |
| U87-MG (Glioblastoma) | ~1 µM | |
| U373-MG (Glioblastoma) | >25 µM | Demonstrates cell-type specific resistance. |
| MCF-7 (Breast Cancer) | ~20 nM (for proliferation) | Higher concentration needed to affect proliferation compared to p70S6K phosphorylation. |
| MDA-MB-231 (Breast Cancer) | ~20 µM (for proliferation) | Higher resistance compared to MCF-7, potentially due to elevated PLD activity. |
Signaling Pathways
Rapamycin's inhibition of mTORC1 disrupts a critical signaling hub that integrates cues from growth factors, nutrients, and cellular energy status. The following diagram illustrates the core mTORC1 signaling pathway and the point of intervention by rapamycin.
Experimental Protocols
The identification and characterization of mTOR as the target of rapamycin were made possible through a series of key experiments. Detailed methodologies for these experiments are provided below.
Co-Immunoprecipitation of the FKBP12-Rapamycin-mTOR Complex
This protocol is designed to demonstrate the rapamycin-dependent interaction between FKBP12 and mTOR.
1. Materials and Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add a protease inhibitor cocktail (e.g., cOmplete™, Roche) and a phosphatase inhibitor cocktail (e.g., PhosSTOP™, Roche).
-
Wash Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20.
-
Antibodies:
-
Anti-mTOR antibody (for immunoprecipitation)
-
Anti-FKBP12 antibody (for western blot detection)
-
Anti-mTOR antibody (for western blot detection as a control)
-
-
Protein A/G-coupled agarose or magnetic beads
-
Rapamycin stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
2. Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of rapamycin (e.g., 100 nM) or an equivalent volume of DMSO for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-mTOR antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-FKBP12 and anti-mTOR antibodies to detect the co-immunoprecipitated proteins.
In Vitro mTOR Kinase Assay
This assay measures the kinase activity of mTORC1 in vitro and its inhibition by rapamycin.
1. Materials and Reagents:
-
mTORC1 Immunoprecipitates: Obtained by immunoprecipitating mTOR or Raptor from cell lysates.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrate: Inactive p70S6K or 4E-BP1 protein.
-
ATP: [γ-³²P]ATP or non-radioactive ATP for detection by phospho-specific antibodies.
-
FKBP12-Rapamycin Complex: Pre-incubate recombinant FKBP12 with rapamycin.
-
SDS-PAGE loading buffer
2. Procedure:
-
Prepare mTORC1: Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR or anti-Raptor antibody coupled to beads.
-
Wash Immunoprecipitates: Wash the beads extensively with lysis buffer and then with Kinase Assay Buffer.
-
Kinase Reaction: Resuspend the beads in Kinase Assay Buffer. Add the substrate (inactive p70S6K or 4E-BP1) and the pre-formed FKBP12-rapamycin complex or vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP (containing [γ-³²P]ATP if using radiography).
-
Incubation: Incubate at 30°C for 30 minutes with gentle agitation.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. Analyze the phosphorylation of the substrate by autoradiography or by western blotting with a phospho-specific antibody.
Western Blot for Phospho-p70S6K (Thr389)
This protocol is used to assess the in-cell activity of mTORC1 by measuring the phosphorylation of its downstream target, p70S6K, at threonine 389.
1. Materials and Reagents:
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389) antibody (e.g., Cell Signaling Technology #9234), typically diluted 1:1000 in 5% BSA in TBST.
-
Rabbit anti-total p70S6K antibody (as a loading control), diluted according to the manufacturer's instructions.
-
Anti-β-actin or anti-GAPDH antibody (as a loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, diluted 1:2000 in 5% non-fat dry milk in TBST.
-
TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Enhanced Chemiluminescence (ECL) Reagent
2. Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of rapamycin for the desired time. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer. Separate the proteins on a 10% polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total p70S6K and a loading control to ensure equal protein loading.
Conclusion
The discovery of mTOR as the molecular target of rapamycin has revolutionized our understanding of cell growth and metabolism and has provided a valuable target for therapeutic intervention. The intricate mechanism of action, involving the formation of a ternary complex with FKBP12, underscores the specificity of this interaction. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mTOR signaling pathway and to develop novel therapeutics that target this critical cellular regulator.
The Rapamycin Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a variety of upstream signals, including growth factors, nutrients, energy levels, and cellular stress, to control a vast array of downstream cellular processes.[2][3] The profound importance of the mTOR signaling network is underscored by its frequent dysregulation in a multitude of human diseases, most notably cancer, metabolic disorders like diabetes, and neurological conditions.[3] Rapamycin, a macrolide compound, and its analogs (rapalogs) are highly specific inhibitors of mTOR, making this pathway a critical focus for therapeutic development.[2][4][5] This technical guide provides a comprehensive overview of the rapamycin signaling pathway, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.
The Core of mTOR Signaling: mTORC1 and mTORC2
mTOR exerts its functions through two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] These complexes share the catalytic mTOR kinase subunit but are defined by unique protein components that dictate their distinct upstream regulation and downstream targets.
-
mTOR Complex 1 (mTORC1): This complex is acutely sensitive to rapamycin and is a master regulator of cell growth.[6] In addition to mTOR, mTORC1 is composed of the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and PRAS40 (proline-rich Akt substrate of 40 kDa).[2][7] Raptor is crucial for substrate recognition, bringing downstream targets into proximity with the mTOR kinase domain.[7] PRAS40 acts as an inhibitor of mTORC1 activity.[7]
-
mTOR Complex 2 (mTORC2): In contrast to mTORC1, mTORC2 is generally considered rapamycin-insensitive, although prolonged rapamycin treatment can disrupt its assembly and function in some cell types.[8] The core components of mTORC2 include mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSin1, and mLST8.[6][9] Rictor and mSin1 are essential for mTORC2's kinase activity and substrate specificity.[9] mTORC2 plays a critical role in cell survival and cytoskeletal organization.[3]
Upstream Regulation of the mTOR Pathway
The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signaling pathways that respond to a diverse array of environmental cues.
Regulation of mTORC1
mTORC1 integrates signals from growth factors, amino acids, energy status, and oxygen levels.[10]
-
Growth Factors (PI3K/AKT Pathway): The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a major upstream activator of mTORC1.[11][12][13] Upon stimulation by growth factors like insulin or IGF-1, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][12] PIP3 recruits and activates the kinase AKT.[11][13] Activated AKT then phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[2][14] The TSC complex, composed of TSC1, TSC2, and TBC1D7, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[10][14][15] By inhibiting the TSC complex, AKT allows Rheb to accumulate in its active, GTP-bound state.[14][16] Rheb-GTP then directly binds to and activates mTORC1.[7][16][17][18]
-
Amino Acids: The presence of amino acids is essential for mTORC1 activation.[19] Amino acid sufficiency is sensed by the Rag GTPases, which reside on the lysosomal surface.[19] In the presence of amino acids, the Rag GTPases recruit mTORC1 to the lysosome, where it can be activated by Rheb.[16][19]
-
Energy Status (AMPK): The energy status of the cell is monitored by AMP-activated protein kinase (AMPK).[10] Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates TSC2, leading to the inhibition of mTORC1.[10] AMPK can also directly phosphorylate Raptor to inhibit mTORC1 activity.
Regulation of mTORC2
The regulation of mTORC2 is less well understood than that of mTORC1 but is known to be responsive to growth factor signaling.[3] The precise mechanisms of its activation are still under investigation, but it is known to be involved in a feedback loop with its downstream target, AKT.[20]
Downstream Effectors of the mTOR Pathway
mTORC1 and mTORC2 phosphorylate a distinct set of downstream targets to execute their diverse cellular functions.
mTORC1 Downstream Targets
The primary downstream effectors of mTORC1 are S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are key regulators of protein synthesis.[4][7][21]
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation.[21] Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs.[22]
-
4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E).[21] Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing eIF4E to participate in the initiation of cap-dependent translation.[21][23]
mTORC2 Downstream Targets
mTORC2 primarily phosphorylates members of the AGC (protein kinase A/G/C) family of kinases, including Akt, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and Protein Kinase C (PKC).[24][25][26]
-
Akt: For maximal activation, Akt requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473.[13] mTORC2 is the primary kinase responsible for phosphorylating Akt at Serine 473, a crucial step for its full activity and role in promoting cell survival.[20]
-
SGK1: Similar to Akt, SGK1 activation is also regulated by mTORC2-mediated phosphorylation at its hydrophobic motif (Serine 422).[25][26] Activated SGK1 is involved in regulating ion transport and cell survival.[24]
Feedback Loops in the mTOR Signaling Pathway
The mTOR signaling network is characterized by several intricate feedback loops that provide precise control over its activity.
-
Negative Feedback Loop from S6K1 to PI3K: A well-established negative feedback loop involves S6K1, which, once activated by mTORC1, can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1).[20] This dampens the upstream PI3K/AKT signaling, thereby reducing the activation of mTORC1.[20] This feedback mechanism is thought to prevent excessive mTORC1 signaling.
-
Feedback Regulation involving mTORC2 and Akt: mTORC2 activates Akt, which in turn can activate mTORC1.[20] However, as mentioned above, mTORC1 activation can lead to the inhibition of the PI3K/AKT pathway, thus creating a complex regulatory interplay between the two mTOR complexes.
Quantitative Data on Rapamycin's Effects
The inhibitory effects of rapamycin on the mTOR pathway have been quantified in numerous studies. The following tables summarize key quantitative data.
| Cell Line | IC50 of Rapamycin | Reference |
| HEK293 | ~0.1 nM | |
| T98G | 2 nM | |
| U87-MG | 1 µM | |
| U373-MG | >25 µM | |
| MCF-7 | 20 nM (for growth inhibition) | |
| MDA-MB-231 | 20 µM (for growth inhibition) | |
| Ca9-22 | ~15 µM | |
| HuH7 | 1047 ± 148 µg/mL (Cetuximab IC50) | |
| HepG2 | 1198 ± 435 µg/mL (Cetuximab IC50) | |
| SNU-387 | >2000 µg/mL (Cetuximab IC50) | |
| SNU-449 | >2000 µg/mL (Cetuximab IC50) |
| Protein | Cell Type/Condition | Effect of Rapamycin | Quantitative Change | Reference |
| S6K1 Phosphorylation (Thr389) | Rats gavaged with leucine | Inhibition | Lowered by 98% | |
| 4E-BP1 Phosphorylation | Rats gavaged with leucine | Inhibition | Lowered by 88% | |
| Akt Phosphorylation (Ser473) | AML patient samples (temsirolimus) | Decrease | Observed in 3 of 5 patients | [17] |
| Akt Phosphorylation (Ser473) | AML patient samples (everolimus) | Decrease | Observed in 6 of 8 patients | [17] |
| S6 Phosphorylation | Normal rats | Paradoxical elevation at 1h, then inhibition | Dose-dependent inhibition at 3-24h | [3] |
Experimental Protocols
Investigating the rapamycin signaling pathway requires a variety of molecular biology techniques. Below are detailed protocols for key experiments.
Western Blot Analysis of mTOR Pathway Proteins
This protocol allows for the detection and quantification of total and phosphorylated proteins within the mTOR signaling cascade.[1][11][14]
1. Sample Preparation (Cell Lysates) [1] a. Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[1] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] f. Transfer the supernatant to a new tube. g. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[1]
2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[1] b. Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Separate the proteins by gel electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.[1]
3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[11] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11] c. Wash the membrane three times for 10 minutes each with TBS-T. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBS-T.
4. Detection a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.[11]
Immunoprecipitation of mTORC1 and mTORC2
This protocol enables the isolation of mTORC1 or mTORC2 complexes from cell lysates to study their composition and activity.[8][24]
1. Cell Lysis a. Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM β-glycerophosphate, 50 mM NaF, 0.3% CHAPS, supplemented with protease inhibitors) to preserve the integrity of the mTOR complexes.[8] b. Follow steps 1c-1g from the Western Blot protocol for lysate preparation.
2. Immunoprecipitation a. Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30 minutes at 4°C. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add the primary antibody specific for a core component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) to the pre-cleared lysate. d. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. e. Add protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C with rotation. f. Pellet the beads by centrifugation. g. Wash the beads three to five times with lysis buffer.
3. Elution and Analysis a. Elute the immunoprecipitated complexes by boiling the beads in Laemmli sample buffer. b. Analyze the eluted proteins by Western blotting using antibodies against other components of the complex to confirm co-immunoprecipitation.
In Vitro Kinase Assay for mTORC1/mTORC2
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.[2][10][15][18]
1. Immunoprecipitation of mTOR Complexes a. Perform immunoprecipitation of mTORC1 (using anti-Raptor) or mTORC2 (using anti-Rictor) as described above.
2. Kinase Reaction a. After the final wash, resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2). b. Add the recombinant substrate (e.g., GST-4E-BP1 or GST-S6K1 for mTORC1; inactive Akt1 for mTORC2) and ATP (typically 100-200 µM). c. Incubate the reaction at 30°C for 30 minutes with gentle agitation.
3. Termination and Analysis a. Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes. b. Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.
Visualizing the Rapamycin Signaling Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. Rapamycin has paradoxical effects on S6 phosphorylation in rats with and without seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum and glucocorticoid-regulated kinase 1 (SGK1) activation in breast cancer: requirement for mTORC1 activity associates with ER-alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Akt (ser473) phosphorylation and rapamycin-resistant cell growth by knockdown of mammalian target of rapamycin with small interfering RNA in vascular endothelial growth factor receptor-1-targeting vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapamycin blocks the phosphorylation of 4E-BP1 and inhibits cap-dependent initiation of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Item - Rapamycin affects the phosphorylation of Akt (Ser473), ERK1/2 and p38, and the mTOR-rictor interaction. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Serum and glucocorticoid-regulated kinase 1 (SGK1) activation in breast cancer: Requirement for mTORC1 activity associates with ER-alpha expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Cellular functions regulated by mTOR and Rapamycin
An In-depth Technical Guide on the Cellular Functions Regulated by mTOR and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a critical signaling nexus, mTOR integrates a wide array of intracellular and extracellular cues, including growth factors, nutrients, energy status, and stress. Dysregulation of the mTOR pathway is implicated in a multitude of human diseases, ranging from cancer and metabolic disorders to neurodegeneration and aging. Rapamycin, a macrolide compound, and its analogs are pivotal pharmacological tools and therapeutic agents that primarily inhibit the mTOR Complex 1 (mTORC1). This technical guide provides a comprehensive overview of the core cellular functions governed by mTOR, the mechanistic action of Rapamycin, and detailed experimental methodologies for studying this vital signaling pathway.
The mTOR Signaling Network: Two Distinct Complexes
mTOR exerts its functions through two structurally and functionally distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1: This complex is acutely sensitive to rapamycin and is a master regulator of cell growth and proliferation. It is composed of mTOR, regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (MLST8), and the inhibitory subunits PRAS40 and DEPTOR. mTORC1 responds to a variety of upstream signals, including growth factors (via the PI3K/AKT pathway), amino acids (via the Rag GTPases), and cellular energy levels (via AMPK).
-
mTORC2: Generally considered rapamycin-insensitive in the short term, mTORC2 is essential for cell survival, metabolism, and cytoskeletal organization. Its core components are mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). mTORC2 is activated by growth factors and is a key upstream kinase for AKT, phosphorylating it at serine 473.
Upstream Regulation of mTOR
The mTOR pathway is a sophisticated signaling network that integrates diverse environmental cues to control cellular processes.
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Caption: Upstream regulators of mTORC1 and mTORC2 signaling.Downstream Effectors of mTOR
Once activated, mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to regulate key cellular functions.
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Caption: Key downstream effectors and cellular processes regulated by mTORC1 and mTORC2.Core Cellular Functions Regulated by mTOR
Protein Synthesis
A primary function of mTORC1 is to promote protein synthesis. It achieves this by:
-
Phosphorylating S6 Kinase 1 (S6K1): This leads to increased translation of mRNAs with a 5' terminal oligopyrimidine tract (5' TOP), which typically encode ribosomal proteins and translation factors.
-
Phosphorylating Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): This phosphorylation causes 4E-BP1 to dissociate from the cap-binding protein eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.
Autophagy
mTORC1 is a potent inhibitor of autophagy, the cellular process of degrading and recycling damaged organelles and proteins. Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the ULK1 complex (ULK1/Atg13/FIP200), a critical initiator of autophagy.
Lipid and Nucleotide Metabolism
mTORC1 signaling promotes the synthesis of lipids and nucleotides, which are essential for building new cells. It stimulates the expression of genes involved in lipogenesis and the pentose phosphate pathway, which produces precursors for nucleotide biosynthesis.
Cell Survival and Cytoskeletal Organization
mTORC2 plays a crucial role in cell survival primarily through its phosphorylation and activation of AKT. Activated AKT can then phosphorylate and inactivate pro-apoptotic factors. Furthermore, mTORC2 influences the actin cytoskeleton, thereby affecting cell shape, migration, and adhesion.
Rapamycin: The Archetypal mTOR Inhibitor
Rapamycin is a bacterial macrolide that, upon binding to the immunophilin FKBP12, forms a complex that allosterically inhibits mTORC1. It does not directly inhibit the kinase activity of mTOR but rather interferes with the association of Raptor with mTOR, thereby preventing the recruitment of mTORC1 substrates.
Quantitative Data on Rapamycin's Effects
The following table summarizes the typical concentrations of Rapamycin used in cell culture experiments and its observed effects on key downstream targets of mTORC1.
| Parameter | Value | Cell Type/Context | Reference |
| Effective Concentration for mTORC1 Inhibition | 1 - 100 nM | Various cancer cell lines | |
| IC50 for p-S6K1 (T389) Inhibition | ~0.5 nM | HEK293 cells | |
| IC50 for p-4E-BP1 (T37/46) Inhibition | ~5 nM | Jurkat cells | |
| Time to significant inhibition of p-S6K1 | 15 - 30 minutes | Multiple cell lines |
Note: IC50 values and effective concentrations can vary significantly depending on the cell line, experimental conditions, and duration of treatment.
Experimental Protocols for Studying mTOR Signaling
Western Blotting for mTOR Pathway Activation
This is the most common method to assess the activation state of the mTOR pathway by examining the phosphorylation status of its key components.
Protocol:
-
Cell Lysis:
-
Treat cells with desired stimuli (e.g., growth factors, amino acid starvation, Rapamycin).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K1, 4E-BP1, etc.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
// Nodes "Cell Culture & Treatment" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lysis & Protein Extraction" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protein Quantification" [fillcolor="#F1F3F4", fontcolor="#202124"]; "SDS-PAGE" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protein Transfer" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Blocking" [fillcolor="#FBBC05", fontcolor="#202124"]; "Primary Antibody Incubation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Secondary Antibody Incubation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Detection" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];
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Caption: A typical workflow for Western blot analysis of mTOR signaling.In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
Protocol:
-
Immunoprecipitation:
-
Lyse cells as described above.
-
Incubate cell lysates with an antibody against an mTORC1 (e.g., Raptor) or mTORC2 (e.g., Rictor) component conjugated to protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing a recombinant, inactive substrate (e.g., 4E-BP1 for mTORC1, AKT for mTORC2) and ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding Laemmli buffer.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate.
-
Autophagy Flux Assay
This assay measures the rate of autophagic degradation.
Protocol:
-
LC3-II Turnover:
-
Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of an mTOR inhibitor.
-
The accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor is a measure of autophagic flux.
-
Analyze LC3-II levels by Western blotting.
-
Conclusion
The mTOR signaling pathway is a cornerstone of cellular regulation, and its intricate network of inputs and outputs presents numerous opportunities for therapeutic intervention. A thorough understanding of its core functions, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. Rapamycin and its analogs have paved the way for mTOR-targeted therapies, and ongoing research continues to unveil the complexities of this central cellular regulator.
References:
Choo, A. Y., et al. (2008). Rapamycin and its analogs as allosteric inhibitors of mTORC1. Oncogene, 27(44), 5849-5858. Thoreen, C. C., et al. (2009). An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1. The Journal of cell biology, 187(6), 845-858. Brunn, G. J., et al. (1997). Phosphorylation of the translational repressor PHAS-I by the mammalian target of rapamycin. Science, 277(5322), 99-101.
Rapamycin: A Technical Guide to Studying Autophagy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of rapamycin as a potent and specific tool for the induction and study of autophagy. We will delve into the molecular mechanisms of rapamycin-induced autophagy, provide detailed experimental protocols for in vitro and in vivo models, and present key quantitative data in a clear, comparative format.
Introduction to Rapamycin and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, crucial for maintaining cellular homeostasis.[1][2][3] This catabolic pathway is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][3][4] Rapamycin, a macrolide compound, is a widely recognized and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth, metabolism, and autophagy.[4][5][6] By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively initiates the autophagic process, making it an invaluable tool for researchers.[5][7][8]
The mTOR Signaling Pathway and Rapamycin's Mechanism of Action
Rapamycin's primary mechanism for inducing autophagy is through the inhibition of mTORC1.[5][7] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[2][5][8]
When rapamycin is introduced, it binds to the FK506-binding protein 12 (FKBP12), and this complex then allosterically inhibits mTORC1.[9] This inhibition relieves the suppression of the ULK1 complex, allowing it to initiate the cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo destined for degradation.[2][5]
Quantitative Data for Rapamycin Usage
The effective concentration and duration of rapamycin treatment can vary depending on the cell type and experimental goals. The following tables summarize typical working parameters for in vitro and in vivo studies.
Table 1: In Vitro Rapamycin Treatment Parameters
| Cell Line/Type | Rapamycin Concentration | Treatment Duration | Outcome | Reference(s) |
| Melanoma M14 cells | 10, 50, 100 nmol/l | 24 hours | Concentration-dependent increase in autophagy. | [10] |
| HeLa cells | 0.1, 1, 5 µM | 5 hours | Time- and concentration-dependent induction of autophagy. | [11] |
| Neuroblastoma (NB) cells | 20 µM | 24 hours | Inhibition of proliferation and induction of autophagy. | [12][13] |
| Human iPSCs | 200 nM | 24 hours | Autophagy induction, confirmed by autophagic flux assay. | [14] |
| Murine Neurons (SAMP8) | 0.5, 1.0 µM | 3 days | Increased expression of LC3-II and beclin 1. | [15] |
| Human proximal tubular renal cells (HK-2) | 0.1 - 18 ng/ml | 48 hours | Autophagy induction at non-toxic doses. | [16] |
| RAW 264.7 cells | 20 µg/ml | 2 hours | Induction of autophagy without apoptosis. | [17] |
Table 2: In Vivo Rapamycin Administration
| Animal Model | Dosage | Administration Route | Vehicle | Reference(s) |
| Mice | 6 mg/kg | Intraperitoneal (i.p.) injection | 5% PEG400, 5% Tween 80 | [18] |
| Rats (Sprague Dawley) | 2 mg/kg/day | Gavage | DMSO | [19] |
Detailed Experimental Protocols
Preparation of Rapamycin Stock Solution
Objective: To prepare a concentrated stock solution of rapamycin for in vitro experiments.
Materials:
-
Rapamycin powder (e.g., Sigma-Aldrich, R8781)
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution in DMSO, dissolve 9.14 mg of rapamycin (MW: 914.17 g/mol ) in 1 ml of DMSO.
-
Alternatively, for a 100 µM stock, dissolve 9.1 µg in 100 µl of ethanol or DMSO.[9]
-
Vortex thoroughly to ensure complete dissolution. Some protocols suggest adding cell culture medium (e.g., DMEM) to the rapamycin/DMSO solution rather than the other way around to minimize precipitation.[20]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or as recommended by the supplier.[9][21]
Induction of Autophagy in Cell Culture
Objective: To induce autophagy in a mammalian cell line using rapamycin.
Materials:
-
Mammalian cells of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
Protocol:
-
Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
The next day, prepare the final working concentration of rapamycin by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to achieve a final concentration of 200 nM from a 10 mM stock, perform a serial dilution.
-
Remove the old medium from the cells and replace it with the rapamycin-containing medium. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the rapamycin-treated wells).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, proceed with downstream analysis such as Western blotting for autophagy markers.
Western Blotting for LC3-I/LC3-II Conversion
Objective: To quantify the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Protocol:
-
After rapamycin treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Denature 15-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the proteins on a high-percentage (12-15%) SDS-polyacrylamide gel to resolve the small molecular weight difference between LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).[22]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000) overnight at 4°C.[23]
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:3000) for 1 hour at room temperature.[23]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/housekeeping protein ratio is indicative of autophagy induction. Note: Use a stable housekeeping protein like GAPDH or tubulin, as actin levels can sometimes be affected by autophagy induction.[24]
Autophagic Flux Assay
Objective: To measure autophagic flux by inhibiting the degradation of autophagosomes. This is critical to distinguish between an increase in autophagosome formation and a blockage in their degradation.[25][26]
Protocol:
-
Culture and treat cells with rapamycin as described in section 4.2.
-
In a parallel set of wells, co-treat cells with rapamycin and a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or Chloroquine. A typical concentration for BafA1 is 100 nM, added for the last 2-4 hours of the rapamycin treatment.[11][27]
-
Include control groups: untreated cells, cells treated with rapamycin alone, and cells treated with BafA1 alone.
-
Harvest the cells and perform Western blotting for LC3 as described in section 4.3.
-
Autophagic flux is determined by comparing the amount of LC3-II in cells treated with rapamycin alone versus those co-treated with rapamycin and the lysosomal inhibitor. A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[27]
Conclusion
Rapamycin is a specific and potent inducer of autophagy through its inhibitory action on the mTORC1 signaling pathway. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively use rapamycin as a tool to investigate the intricate process of autophagy. By carefully selecting experimental conditions and employing robust quantification methods like the autophagic flux assay, researchers can generate reliable and insightful data, furthering our understanding of autophagy in health and disease.
References
- 1. Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. [PDF] Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers. | Semantic Scholar [semanticscholar.org]
- 4. geneonline.com [geneonline.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Rapamycin-induced autophagy protects proximal tubular renal cells against proteinuric damage through the transcriptional activation of the nerve growth factor receptor NGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. goldbio.com [goldbio.com]
- 22. blog.abclonal.com [blog.abclonal.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 27. Autophagic flux analysis [protocols.io]
The Core of mTOR Inhibition: An In-depth Technical Guide to the FRB Domain
For Researchers, Scientists, and Drug Development Professionals
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a critical target for therapeutic intervention. At the heart of mTOR's regulation by the blockbuster immunosuppressant and anti-cancer agent rapamycin lies a small, ~100 amino acid region: the FKBP12-Rapamycin Binding (FRB) domain. This guide provides a detailed examination of the FRB domain, its structure, function, and its pivotal role in the mechanism of mTOR inhibition, offering a comprehensive resource for researchers and drug developers in the field.
Structure and Function of the FRB Domain
The FRB domain is an independently folded protein domain located N-terminal to the kinase domain of mTOR.[1] Structurally, it consists of a four-helix bundle.[1] While essential for the canonical mechanism of rapamycin, the FRB domain also plays a direct role in mTORC1's function by acting as a "gatekeeper" to the kinase active site.[1] It serves as a substrate recruitment site, interacting with mTORC1 substrates like S6K1 to grant them access to the catalytic cleft, which is otherwise highly recessed.[1] This dual function highlights the FRB domain's integral role in both normal mTORC1 signaling and its inhibition.
Mutations within the FRB domain can have significant consequences. For instance, Ser2035 is a critical residue for rapamycin binding, and its mutation to a larger amino acid can dramatically reduce the binding affinity of the FKBP12-rapamycin complex.[2] Interestingly, such mutations not only confer rapamycin resistance but can also alter the substrate selectivity of mTOR, underscoring the FRB domain's role in substrate recognition.[2]
The Ternary Complex: FRB, FKBP12, and Rapamycin
The inhibitory action of rapamycin is a classic example of induced protein-protein interaction. Rapamycin functions by forming a ternary complex with the immunophilin FKBP12 and the FRB domain of mTOR.[3][4] The natural product acts as a molecular glue, simultaneously occupying two hydrophobic binding pockets on FKBP12 and the FRB domain.[5] This interaction is highly specific and potent. While rapamycin alone binds to the FRB domain with a moderate affinity, its presentation by FKBP12 increases the binding affinity by approximately 2000-fold.[3][6] This dramatic enhancement is due to additional protein-protein contacts between FKBP12 and the FRB domain, which stabilize the entire ternary complex.[3][6]
The formation of this FKBP12-rapamycin-FRB complex allosterically inhibits mTORC1 activity.[7] The bound FKBP12-rapamycin complex effectively blocks substrate access to the kinase active site, thereby preventing the phosphorylation of downstream mTORC1 targets.[1] It is important to note that this mechanism is primarily effective against mTORC1, as the FRB domain in the mTORC2 complex is thought to be shielded by the subunit Rictor, rendering it insensitive to acute rapamycin treatment.[7][8]
Quantitative Data: Binding Affinities
The interactions governing the formation of the ternary complex have been quantified using various biophysical techniques. These values are critical for understanding the potency of rapamycin and for the development of new inhibitors.
| Interacting Molecules | Technique(s) | Dissociation Constant (Kd) | Reference(s) |
| Rapamycin - FRB Domain | Fluorescence Polarization, SPR, NMR | 26 ± 0.8 µM | [3][6][9] |
| FKBP12-Rapamycin Complex - FRB Domain | Fluorescence Polarization, SPR, NMR | 12 ± 0.8 nM | [3][6][9] |
| Rapamycin - FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [10] |
| Rapamycin - FRB Domain | Microscale Thermophoresis (MST) | 38.6 nM | [10] |
Mandatory Visualizations
Signaling and Interaction Diagrams
Caption: The mTORC1 signaling pathway and its inhibition by the rapamycin-FKBP12 complex targeting the FRB domain.
Caption: Formation of the inhibitory ternary complex between FKBP12, rapamycin, and the FRB domain of mTOR.
Caption: A generalized workflow for the co-immunoprecipitation of the mTORC1 complex.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This protocol is adapted from methods designed to measure the kinase activity of immunoprecipitated mTORC1.[11][12][13]
A. Materials and Reagents:
-
CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.
-
Kinase Wash Buffer: 25 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MnCl2, 50 mM β-glycerophosphate.
-
Kinase Assay Buffer (3x): 75 mM HEPES (pH 7.4), 60 mM KCl, 30 mM MgCl2.[11]
-
Assay Start Buffer: 25 mM HEPES (pH 7.4), supplemented with 500 µM ATP.[11]
-
Antibody: Anti-mTOR or anti-Raptor antibody.
-
Protein A/G Agarose Beads.
-
Substrate: Recombinant GST-4E-BP1 (inactive).
-
Inhibitor (optional): FKBP12/rapamycin complex.
B. Protocol:
-
Cell Lysis: Lyse cells in ice-cold CHAPS Lysis Buffer.[14]
-
Immunoprecipitation:
-
Washing:
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer.
-
If using an inhibitor, pre-incubate the beads with the FKBP12/rapamycin complex on ice for 20 minutes.[11]
-
Initiate the reaction by adding the Assay Start Buffer containing ATP and the GST-4E-BP1 substrate.[11]
-
Incubate at 30-37°C for 30 minutes with gentle shaking.[11][13]
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).
-
Co-Immunoprecipitation (Co-IP) of mTORC1
This protocol outlines the general steps to isolate the mTORC1 complex and its binding partners.[16][17]
A. Materials and Reagents:
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[17] (Note: 0.3% CHAPS-based buffer from the kinase assay is also effective for preserving the complex).
-
Primary Antibody: Antibody against an mTORC1 component (e.g., mTOR or Raptor).
-
Control IgG: Isotype-matched IgG for negative control.
-
Protein A/G Agarose Beads.
-
Wash Buffer: IP Lysis Buffer.
-
Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer.
B. Protocol:
-
Sample Preparation: Lyse cells in ice-cold IP Lysis Buffer.[17]
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[17]
-
Immunoprecipitation:
-
Add the primary antibody (and control IgG to a separate aliquot) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[17]
-
-
Complex Capture:
-
Add Protein A/G beads to each sample and incubate for 1-2 hours at 4°C with rotation.[17]
-
-
Washing:
-
Elution:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling, or by using a low-pH elution buffer followed by neutralization.
-
-
Analysis: Analyze the eluate by Western blotting to detect the bait protein and its co-precipitated partners.
Biophysical Analysis of Binding Affinity (General Principles)
A. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during a binding event to determine affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19]
-
Methodology: A solution of one binding partner (e.g., rapamycin) is titrated into a solution of the other (e.g., FRB domain) in the sample cell of a calorimeter. The resulting heat changes are measured after each injection.[20]
-
Sample Preparation: Both protein and ligand must be in identical, well-matched buffers to minimize heats of dilution.[21] Samples should be degassed and concentrations known accurately.[21]
B. Surface Plasmon Resonance (SPR):
-
Principle: Detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for real-time measurement of association (ka) and dissociation (kd) rates, from which the affinity (Kd) can be calculated.[22][23]
-
Methodology: One binding partner (ligand, e.g., FRB domain) is immobilized on the sensor chip. The other partner (analyte, e.g., FKBP12-rapamycin complex) is flowed over the surface at various concentrations.[22][24]
-
Buffer Considerations: The running buffer should be matched to the analyte solution to avoid bulk refractive index changes. Solvents like DMSO must be precisely matched in both the running buffer and the analyte samples.[25]
C. NMR Spectroscopy:
-
Principle: Protein-ligand interactions can be monitored by observing changes in the chemical shifts of specific atoms in the protein or ligand upon complex formation.[26][27]
-
Methodology (Chemical Shift Perturbation): A series of 2D 15N-HSQC spectra are recorded on a 15N-labeled protein (e.g., FRB domain) while titrating in an unlabeled ligand (e.g., rapamycin). Residues at the binding interface show progressive shifts in their corresponding peaks, which can be used to map the binding site and calculate the Kd.[28]
The FRB Domain in Drug Discovery and Resistance
The FRB domain is the primary target of first-generation allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs).[29][30] However, the clinical success of rapalogs has been limited in some contexts due to incomplete mTOR inhibition and the development of resistance.[8][30]
One key mechanism of acquired resistance to rapalogs involves mutations in the FRB domain that disrupt the binding of the FKBP12-rapamycin complex.[8] For example, mutations such as F2108L and A2034V have been identified in patients who developed resistance to everolimus.[8]
The challenges with first-generation inhibitors have spurred the development of new classes of mTOR-targeting drugs. Second-generation mTOR inhibitors are ATP-competitive kinase inhibitors that target the kinase domain directly, bypassing the need for FRB binding.[29] More recently, third-generation drugs, such as RapaLink-1, have been designed as bivalent inhibitors. These molecules simultaneously bind to both the FRB domain and the ATP-binding pocket, an approach designed to overcome resistance mutations in either domain.[8]
Conclusion
The FRB domain of mTOR is far more than a simple binding site for an inhibitory drug. It is a critical functional module that governs substrate access to the kinase active site and serves as the linchpin for the allosteric inhibition of mTORC1 by rapamycin. A thorough understanding of its structure, its complex interplay with FKBP12 and rapamycin, and the quantitative parameters that define these interactions is indispensable for researchers working to unravel the complexities of mTOR signaling. For drug development professionals, the FRB domain remains a key strategic target, with ongoing efforts to design novel therapeutics that can overcome the resistance mechanisms that have challenged first-generation inhibitors. This guide provides a foundational resource to aid in these critical research and development endeavors.
References
- 1. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug discovery targeting the mTOR pathway | Clinical Science | Portland Press [portlandpress.com]
- 9. scilit.com [scilit.com]
- 10. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. assaygenie.com [assaygenie.com]
- 18. news-medical.net [news-medical.net]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. bioradiations.com [bioradiations.com]
- 23. researchgate.net [researchgate.net]
- 24. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 25. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 2024.sci-hub.box [2024.sci-hub.box]
- 29. researchgate.net [researchgate.net]
- 30. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Rapamycin on Cell Proliferation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rapamycin is a macrolide compound initially identified for its antifungal properties and later established as a potent immunosuppressant and anti-proliferative agent.[1] Its primary mechanism of action involves the specific allosteric inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, metabolism, proliferation, and survival.[2][3][4] By forming a complex with the immunophilin FKBP12, rapamycin binds to and inhibits mTOR Complex 1 (mTORC1), disrupting downstream signaling pathways crucial for protein synthesis and cell cycle progression.[3][5] This action leads to a cytostatic effect, primarily by inducing a G1 phase cell cycle arrest.[6][7][8] Consequently, rapamycin and its analogs (rapalogs) have been extensively investigated and are utilized as anti-cancer agents, demonstrating efficacy in slowing tumor progression across various cancer models.[9][10][11] This document provides a detailed overview of the molecular mechanisms underlying rapamycin's effect on cell proliferation, presents quantitative data from various studies, details common experimental protocols for its assessment, and visualizes key pathways and workflows.
The mTOR Signaling Pathway: The Core Target of Rapamycin
The mTOR signaling pathway is a critical integrator of intracellular and extracellular signals, including growth factors, nutrients (amino acids), energy status, and cellular stress, to orchestrate cellular responses.[2][4] mTOR functions as the catalytic subunit within two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][12]
mTORC1 and mTORC2 Complexes
-
mTORC1: This complex is sensitive to rapamycin and plays a central role in promoting anabolic processes.[4] Its core components include mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8/GβL).[2][3] Raptor is crucial for substrate recognition.[2] mTORC1 is activated by signals such as growth factors (via the PI3K/Akt pathway) and amino acids, and it controls processes like protein synthesis, lipid biosynthesis, and autophagy.[12][13]
-
mTORC2: This complex is generally considered rapamycin-insensitive, although prolonged exposure can inhibit its assembly and function in some cell types.[7][12] Its key components are mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8/GβL.[1][2] mTORC2 is involved in regulating the actin cytoskeleton and activates kinases like Akt, thereby influencing cell survival.[1][14]
Mechanism of Rapamycin Action
Rapamycin exerts its inhibitory effect on cell proliferation through a specific, allosteric mechanism. Upon entering the cell, rapamycin binds to its intracellular receptor, the FK506-binding protein of 12 kDa (FKBP12).[3][4] This newly formed rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[3][5] This interaction does not directly inhibit the catalytic activity of mTOR but rather destabilizes the complex and prevents it from phosphorylating its downstream targets, most notably p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][12] The dephosphorylation of these substrates leads to the suppression of protein synthesis and subsequent cell cycle arrest.[5]
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Quantitative Effects of Rapamycin on Cell Proliferation
Rapamycin's anti-proliferative effects are dose- and time-dependent and vary significantly across different cell lines.[6][8][15] The sensitivity of a cancer cell line to rapamycin can be influenced by its genetic background, particularly mutations in the PI3K/Akt/mTOR pathway.[10][15]
IC50 Values of Rapamycin
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Rapamycin exhibits a wide range of IC50 values for proliferation inhibition. Some cell lines show high sensitivity with IC50 values in the low nanomolar range, while others require micromolar concentrations for a similar effect.[15][16]
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| HEK293 | Embryonic Kidney | ~0.1 nM | Not Specified | [16] |
| T98G | Glioblastoma | 2 nM | Not Specified | [16] |
| U87-MG | Glioblastoma | 1 µM | Not Specified | [16] |
| U373-MG | Glioblastoma | >25 µM | Not Specified | [16] |
| Ca9-22 | Oral Gingival Carcinoma | ~15 µM | 24 hours | [6][17] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.39 µM | 72 hours | [18] |
| MCF-7 | Breast Cancer | ~20 nM | Not Specified | [15] |
Table 1: Representative IC50 values of rapamycin for inhibiting cell proliferation in various cell lines.
Inhibition of Cell Cycle Progression
A primary mechanism by which rapamycin inhibits cell proliferation is by inducing cell cycle arrest, typically in the G1 phase.[7][8] This is achieved by inhibiting the translation of key proteins required for the G1 to S phase transition, such as cyclin D1.[6][7] Treatment of oral cancer cells (Ca9-22) with 20 µM rapamycin led to the induction of cell-cycle inhibitors p21, p15, and p27, along with the repression of cyclin D1 expression.[6] Similarly, studies in fibroblasts showed that after rapamycin treatment, 72.0% of cells were in the G0/G1 phase, compared to 64.4% in actively proliferating cultures.[19]
| Cell Line | Rapamycin Conc. | Effect | Citation |
| Ca9-22 | 20 µM | Increased expression of p15, p21, p27; Decreased cyclin D1 | [6] |
| 2DD Fibroblasts | Not Specified | 72% of cells in G0/G1 phase (vs. 64.4% in control) | [19] |
| T98G & U87-MG | 100 nM | G1 arrest | [16] |
| Primary Effusion Lymphoma (6 lines) | 50 nM | Significant inhibition of proliferation | [20] |
Table 2: Summary of Rapamycin's effects on cell cycle and proliferation markers.
Experimental Protocols for Assessing Rapamycin's Effects
A variety of standardized assays are employed to quantify the impact of rapamycin on cell proliferation and viability.
Cell Viability and Proliferation Assays
These assays measure metabolic activity or total cell mass, which serve as indicators of viable cell number.
3.1.1 MTT Assay This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 3 x 10⁵ cells/well) in 12-well or 96-well plates and culture overnight to allow for attachment.[6]
-
Treatment: Expose cells to a range of rapamycin concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6][8]
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (e.g., 5 mg/ml in PBS). Incubate for 3 hours at 37°C in the dark.[6]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or methanol) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Transfer the solution to a 96-well plate and measure the absorbance at a specific wavelength (e.g., 550 nm or 570 nm) using a microplate reader.[6][20]
-
Calculation: Calculate the percentage of cell viability using the formula: [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100.[8]
-
3.1.2 Crystal Violet Assay This assay stains the proteins and DNA of adherent cells. The amount of dye retained is proportional to the cell biomass. It is a simple and reliable method for assessing the impact of compounds on cell survival and growth inhibition.[22]
-
Protocol:
-
Cell Seeding: Seed cells (e.g., 0.5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.[21]
-
Treatment: Treat cells with rapamycin or vehicle (DMSO) for the desired time period (e.g., 4 days).[21]
-
Fixation: Gently wash the cells with PBS and then fix them with 10% formalin or methanol for 10-20 minutes.[21]
-
Staining: Remove the fixative and add 0.5% crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.[21][23]
-
Washing: Remove the staining solution and wash the plate thoroughly with water to remove excess dye.[22]
-
Drying: Allow the plate to air dry completely.[22]
-
Solubilization: Add a solubilizing agent, such as 100% methanol or 30% acetic acid, to each well to dissolve the bound dye.[21][24]
-
Absorbance Reading: Measure the absorbance of the solubilized dye at a wavelength of approximately 540-590 nm.[21]
-
Caption: A typical experimental workflow for a Crystal Violet cell proliferation assay.
Assessment of Proliferative Markers (Ki-67 Staining)
Ki-67 is a nuclear protein that is strictly associated with cell proliferation and is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[19][25] Its detection is a reliable method to determine the growth fraction of a cell population.
-
Protocol (Flow Cytometry):
-
Cell Preparation: Harvest and count cells after treatment with rapamycin.
-
Fixation: Resuspend the cell pellet (1-5 x 10⁷ cells) and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 1-2 hours.[25][26]
-
Washing: Wash the fixed cells twice with a staining buffer (e.g., PBS with 1% FBS and 0.09% NaN₃).[26]
-
Permeabilization & Staining: Resuspend approximately 1 x 10⁶ cells in 100 µl of staining buffer. Add the anti-Ki-67 antibody at the recommended dilution (e.g., 1:50).[25] Incubate for 20-30 minutes at room temperature in the dark.[27]
-
Secondary Antibody (if required): If using an unconjugated primary antibody, wash the cells and add a fluorescently labeled secondary antibody. Incubate for 30-60 minutes in the dark.[25]
-
Final Wash & Resuspension: Wash the cells twice with staining buffer and resuspend in 0.5 ml of buffer for analysis.[28]
-
Analysis: Acquire data on a flow cytometer. The percentage of Ki-67 positive cells represents the fraction of proliferating cells in the population.[29]
-
Cell Cycle Analysis via Flow Cytometry
This technique quantifies the DNA content of cells within a population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells following rapamycin treatment.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[25]
-
Washing: Centrifuge the fixed cells and aspirate the ethanol. Wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell, allowing for the generation of a histogram to quantify cell cycle phases.[25]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 7. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. oncotarget.com [oncotarget.com]
- 12. novapublishers.com [novapublishers.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapamycin reduces fibroblast proliferation without causing quiescence and induces STAT5A/B-mediated cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Crystal violet proliferation and anchorage-independent growth assay [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. clyte.tech [clyte.tech]
- 24. static.igem.org [static.igem.org]
- 25. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection Ki 67 [bdbiosciences.com]
- 27. immunostep.com [immunostep.com]
- 28. Ki-67 Staining Protocol [protocols.io]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Note: Preparation of Rapamycin Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1][2] It is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3][4] Rapamycin exerts its inhibitory effect by forming a complex with the intracellular receptor FKBP12.[3][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[3]
Given its critical role in cellular signaling, precise and reproducible experimental results involving Rapamycin are paramount. The proper preparation of a stable, accurate stock solution is the first and one of the most critical steps in ensuring the reliability of cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of Rapamycin stock solutions for in vitro applications.
Materials and Reagents
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (EtOH), 200 proof (100%), sterile
-
Sterile, conical polypropylene or glass vials
-
Calibrated precision balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Recommended Solvents and Concentrations
Rapamycin is poorly soluble in water but readily dissolves in organic solvents such as DMSO and ethanol.[2][8] The choice of solvent may depend on the specific requirements of the cell line and experimental design, as high concentrations of organic solvents can be toxic to cells. DMSO is the most common solvent due to the high solubility of Rapamycin.
Table 1: Solubility and Recommended Storage of Rapamycin Stock Solutions
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Solubility | ≥ 100 mg/mL[9] | ~50 mg/mL[7][10] |
| Recommended Stock Concentration | 1-10 mM | 1-10 mM |
| Storage Temperature | -20°C[2][6][11] | -20°C[6] |
| Long-term Stability of Solution | ≥ 3 months at -20°C[7] | ≥ 3 months at -20°C[7] |
Note: To minimize the number of freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7]
Experimental Protocol: Preparation of Rapamycin Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM Rapamycin stock solution in DMSO.
4.1. Calculation of Required Mass and Volume
-
Determine the desired volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock.
-
Calculate the mass of Rapamycin required.
-
Molecular Weight (MW) of Rapamycin = 914.17 g/mol
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 914.17 g/mol x 1000 mg/g
-
Mass (mg) = 9.14 mg
-
4.2. Step-by-Step Procedure
-
Weighing Rapamycin: In a sterile microcentrifuge tube or vial, accurately weigh out 9.14 mg of Rapamycin powder using a calibrated analytical balance.
-
Adding Solvent: Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the Rapamycin powder.
-
Dissolving Rapamycin: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution, but avoid excessive heat. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials or microcentrifuge tubes (e.g., 20-50 µL aliquots). This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound (Rapamycin), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C in a light-protected container.[7][11]
4.3. Working Solution Preparation
To prepare a working solution for treating cells, the DMSO stock solution should be diluted in pre-warmed cell culture medium.
-
Important Note on Dilution: To avoid precipitation of Rapamycin when diluting into aqueous media, it is recommended to add the media to the Rapamycin stock solution, rather than the other way around.[12] For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is best to do this in a stepwise manner if large dilutions are required.
Signaling Pathway and Mechanism of Action
Rapamycin inhibits the mTORC1 signaling pathway, which is a key regulator of protein synthesis and cell growth. Upstream signals such as growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[4] Once active, mTORC1 phosphorylates downstream targets including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[1][13] Rapamycin, in complex with FKBP12, directly binds to and allosterically inhibits mTORC1, thus blocking these downstream effects.[5]
Caption: The mTOR Signaling Pathway and Rapamycin Inhibition.
Workflow for Preparation and Use of Rapamycin
The following diagram illustrates the overall workflow from powder to cell treatment.
Caption: Workflow for Rapamycin Stock and Working Solution Preparation.
Safety Precautions
-
Rapamycin is a potent bioactive compound. Handle with care, avoiding contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and concentrated solutions.
-
DMSO is an organic solvent that can facilitate the absorption of chemicals through the skin. Handle with caution in a well-ventilated area or chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for Rapamycin and DMSO for complete safety information.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 8. Rapamycin from Streptomyces hygroscopicus, ≥95% (HPLC), powder, mTOR inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Rapamycin (DMSO solution), immunosuppressant (CAS 53123-88-9) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of Rapamycin for mTORC1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound, is a highly specific and potent allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin functions by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[3] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[3] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.[3]
These application notes provide a comprehensive overview of the effective concentrations of rapamycin for mTORC1 inhibition, detailed experimental protocols for its use in cell culture, and a visual representation of the mTORC1 signaling pathway.
Data Presentation: Effective Concentrations of Rapamycin for mTORC1 Inhibition
The effective concentration of rapamycin required for the inhibition of mTORC1 is highly dependent on the cell type, the specific downstream target being assayed, and the duration of treatment. While low nanomolar concentrations are often sufficient to inhibit the phosphorylation of S6 Kinase (S6K), higher concentrations in the micromolar range may be necessary to affect other mTORC1 substrates like 4E-BP1 or to induce apoptosis.[3][4]
| Cell Line/System | Assay | Effective Concentration (IC50 or Working) | Incubation Time | Reference |
| HEK293 | mTOR activity | ~0.1 nM (IC50) | Not Specified | [5] |
| MCF-7 (Breast Cancer) | S6K phosphorylation | 0.5 nM (IC50) | Not Specified | [6] |
| MCF-7 (Breast Cancer) | Proliferation | 20 nM (IC50) | 4 days | [6][7] |
| MDA-MB-231 (Breast Cancer) | S6K phosphorylation | 20 nM (IC50) | Not Specified | [6] |
| MDA-MB-231 (Breast Cancer) | Proliferation | 10 µM - 20 µM | Not Specified | [3][6] |
| T98G (Glioblastoma) | Cell Viability | 2 nM (IC50) | 72 hours | [5] |
| U87-MG (Glioblastoma) | Cell Viability | 1 µM (IC50) | 72 hours | [5] |
| Urothelial Carcinoma Cells (J82, T24, RT4) | Proliferation | 1 nM (Significant inhibition) | 48 hours | [8] |
| Urothelial Carcinoma Cells (UMUC3) | Proliferation | 10 nM (Significant inhibition) | 48 hours | [8] |
| Hepatocellular Carcinoma (Huh7, Hep3B) | Proliferation | 10 nM | 48 hours | [9] |
| Rhabdomyosarcoma (Rh1, Rh30) | G1 Arrest & Apoptosis | Not specified, but induces effects | Not Specified | [10] |
| IMR-90 (Fibroblasts) | p70S6K phosphorylation | 100 nM | 1 hour | [11] |
| Dendritic Cells | mTOR inhibition | 1-5 µM | 1-3 hours | [12] |
Note: The variability in effective concentrations highlights the importance of empirical determination of the optimal concentration for each specific cell line and experimental endpoint.
Experimental Protocols
Protocol 1: General Protocol for Rapamycin Treatment in Cell Culture
This protocol provides a general guideline for treating adherent mammalian cells with rapamycin to inhibit mTORC1 signaling.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin (stock solution typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Bradford assay reagent or equivalent for protein quantification
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Ser65), anti-4E-BP1, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
Cell Starvation (Optional): For some experiments, to observe a more robust induction of mTORC1 signaling upon stimulation, cells can be serum-starved for 2-24 hours prior to treatment.
-
Rapamycin Preparation: Prepare a working solution of rapamycin in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of rapamycin. Include a vehicle control (medium with the same concentration of DMSO as the rapamycin-treated wells).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 1 hour to several days depending on the experimental goal.[9][11]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay or a similar method.
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cell Viability/Proliferation Assay
This protocol can be used to assess the effect of rapamycin on cell viability or proliferation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Rapamycin
-
96-well plates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: The following day, treat the cells with a range of rapamycin concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).[5][8][9]
-
Assay: Perform a cell viability or proliferation assay according to the manufacturer's instructions (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Read the absorbance or luminescence on a plate reader and calculate the percentage of viable/proliferating cells relative to the vehicle control.
Mandatory Visualization
mTORC1 Signaling Pathway
The following diagram illustrates the central role of mTORC1 in integrating signals from growth factors and nutrients to regulate downstream processes like protein synthesis and cell growth. Rapamycin, in complex with FKBP12, inhibits mTORC1 activity.
Caption: mTORC1 signaling pathway and its inhibition by Rapamycin.
Experimental Workflow for Assessing Rapamycin Efficacy
This diagram outlines the typical workflow for evaluating the inhibitory effect of rapamycin on mTORC1 signaling in a cell-based assay.
References
- 1. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-S6K After Rapamycin Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to perform Western blot analysis of phosphorylated Ribosomal Protein S6 Kinase (p-S6K) following treatment with the mTOR inhibitor, rapamycin.
Introduction
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] mTOR forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1 is sensitive to the macrolide inhibitor rapamycin and plays a central role in protein synthesis by phosphorylating key downstream effectors, including the 70 kDa S6 Kinase (S6K1).[1][2] Phosphorylation of S6K1 at threonine 389 (Thr389) is a key indicator of mTORC1 activity.[3] Rapamycin, by inhibiting mTORC1, leads to a decrease in the phosphorylation of S6K1.[4] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation, making it an essential tool for studying the efficacy of mTOR inhibitors like rapamycin.[5]
Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the inhibitory effect of rapamycin on S6K phosphorylation.
Caption: mTOR signaling pathway illustrating rapamycin's inhibition of mTORC1 and subsequent reduction in S6K1 phosphorylation.
Experimental Protocol
This protocol outlines the steps for cell culture, rapamycin treatment, protein extraction, and Western blot analysis of p-S6K1.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Rapamycin (e.g., from Cell Signaling Technology, #9904)[4]
-
Dimethyl sulfoxide (DMSO)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[6][7]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Western blot imaging system
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure.
Caption: Experimental workflow for Western blot analysis of p-S6K after rapamycin treatment.
Step-by-Step Method
1. Cell Culture and Treatment:
-
Seed the desired cell line in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
(Optional) For some experiments, serum-starve the cells overnight to reduce basal mTORC1 activity.[3]
-
Prepare a stock solution of rapamycin in DMSO. For a 100 µM stock, dissolve 9.1 µg in 100 µl of DMSO.[4] Store aliquots at -20°C.
-
Treat cells with the desired concentration of rapamycin for the specified duration. A common concentration range is 1 nM to 1 µM, and treatment times can vary from 30 minutes to 24 hours or longer.[9][10] A vehicle control (DMSO) should always be included.
2. Protein Lysate Preparation: [11][12]
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: [7]
-
To a calculated volume of protein lysate (typically 20-40 µg of total protein), add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
6. Immunoblotting: [13]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-S6K (Thr389) diluted in blocking buffer (e.g., 1:1000 to 1:8000) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a Western blot imaging system.
-
To analyze total S6K and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6.1 to 7.2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-S6K signal to the total S6K signal and/or the loading control.
Data Presentation
The following tables provide a template for presenting quantitative data from Western blot experiments.
Table 1: Effect of Rapamycin Concentration on p-S6K Levels
| Rapamycin Concentration | p-S6K / Total S6K (Normalized to Control) | Standard Deviation |
| 0 nM (Vehicle) | 1.00 | ± 0.12 |
| 1 nM | 0.75 | ± 0.09 |
| 10 nM | 0.42 | ± 0.05 |
| 100 nM | 0.15 | ± 0.03 |
| 1 µM | 0.05 | ± 0.01 |
Table 2: Time-Course of Rapamycin Treatment on p-S6K Levels
| Treatment Time (minutes) | p-S6K / Total S6K (Normalized to 0 min) | Standard Deviation |
| 0 | 1.00 | ± 0.15 |
| 15 | 0.68 | ± 0.08 |
| 30 | 0.35 | ± 0.04 |
| 60 | 0.18 | ± 0.02 |
| 120 | 0.09 | ± 0.01 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-S6K signal | Insufficient mTORC1 activation | Stimulate cells with growth factors (e.g., insulin, serum) before rapamycin treatment.[3] |
| Inactive primary antibody | Use a new aliquot or a different antibody clone. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Try a different antibody from another vendor. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice.[7] |
By following this detailed protocol and utilizing the provided diagrams and data presentation templates, researchers can effectively and reproducibly analyze the effects of rapamycin on S6K phosphorylation.
References
- 1. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 5. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 9. Mammalian Target of Rapamycin (mTOR) and S6 Kinase Down-regulate Phospholipase D2 Basal Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
Dissolving Rapamycin for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4] Due to its role in the mTOR signaling pathway, rapamycin and its analogs are extensively studied in various animal models for their potential therapeutic applications in cancer, autoimmune diseases, and aging-related disorders.[1][5] A critical and often challenging step in conducting these in vivo studies is the proper dissolution and formulation of the highly lipophilic rapamycin to ensure consistent and effective delivery to the animal subjects. This document provides detailed application notes and protocols for dissolving rapamycin for use in animal studies, with a focus on oral gavage and intraperitoneal injection routes.
Data Presentation: Rapamycin Formulations for In Vivo Studies
The following table summarizes various vehicle formulations used to dissolve and administer rapamycin in rodent models, as cited in the literature.
| Vehicle/Solvent Composition | Rapamycin Concentration | Administration Route | Animal Model | Reference |
| 5% PEG 400, 5% Tween 80 | 1 mg/mL | Intraperitoneal (i.p.) | Mice | UCSF Xin Chen Lab Protocol |
| 0.5% Methyl Cellulose | 4 mg/kg | Oral Gavage (p.o.) | Mice | Aging-US |
| Ethanol, Pluronic L-92, Pluronic F-127 (Rapatar nanoformulation) | 0.5 mg/kg | Oral Gavage (p.o.) | Mice | Aging-US |
| Dimethyl sulfoxide (DMSO), then diluted 1:10 with PBS | 1 mg/mL (stock), 0.1 mg/mL (final) | Intraperitoneal (i.p.) | Rats | International Journal of Molecular Medicine |
| Encapsulated in food pellets | 14 ppm | Oral (in feed) | Mice | The Journals of Gerontology: Series A |
| Phosal 50 PG, Polysorbate 80 | 1 mg/mL | Oral Solution | Not Specified | FDA Pharmacology Review |
| 4% Cremophor, 2% Ethanol | Not Specified | Oral Gavage (p.o.) | Rats | FDA Pharmacology Review |
Signaling Pathway
The diagram below illustrates the mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the inhibitory action of rapamycin.
Caption: The mTOR Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of Rapamycin for Intraperitoneal (i.p.) Injection
This protocol is adapted from a widely used formulation for intraperitoneal administration in mice.
Materials:
-
Rapamycin powder
-
100% Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH2O)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
0.22 µm sterile filter
Procedure:
-
Prepare Stock Solutions:
-
50 mg/mL Rapamycin Stock: Dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol. Aliquot into sterile microcentrifuge tubes and store at -80°C for long-term storage.
-
10% PEG400 Stock: Add 2 mL of PEG400 to 18 mL of sterile ddH2O and mix until fully dissolved.
-
10% Tween 80 Stock: Add 2 mL of Tween 80 to 18 mL of sterile ddH2O. This may require gentle warming and extended mixing to fully dissolve. Avoid vigorous shaking to prevent foaming.
-
-
Prepare Final Injection Solution (1 mg/mL):
-
In a sterile tube, combine 5 mL of 10% PEG400 stock and 5 mL of 10% Tween 80 stock.
-
Add 200 µL of the 50 mg/mL rapamycin stock solution.
-
Vortex thoroughly to ensure complete mixing.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
Aliquot the final solution into sterile microcentrifuge tubes and store at -20°C.
-
-
Vehicle Control Preparation:
-
Combine 5 mL of 10% PEG400 stock and 5 mL of 10% Tween 80 stock.
-
Add 200 µL of 100% ethanol (in place of the rapamycin stock).
-
Vortex and sterile filter as described above.
-
Administration:
-
The typical dosage for mice is in the range of 1.5 - 6 mg/kg body weight.[6]
-
Calculate the required injection volume based on the animal's weight and the final rapamycin concentration (1 mg/mL).
-
Administer via intraperitoneal injection using appropriate animal handling and injection techniques.
Protocol 2: Preparation of Rapamycin for Oral Gavage (p.o.)
This protocol describes a common method for preparing a rapamycin suspension for oral administration.
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
0.5% Methyl cellulose (or Carboxymethylcellulose - CMC) in sterile water
-
Sterile tubes
-
Sterile syringes and gavage needles
Procedure:
-
Prepare Rapamycin Stock (Optional but Recommended):
-
Prepare a concentrated stock of rapamycin in DMSO or ethanol (e.g., 20 mg/mL). This aids in the initial dissolution.
-
-
Prepare Final Suspension:
-
Determine the final desired concentration and total volume needed for the study.
-
If using a stock solution, add the required volume of the rapamycin stock to the 0.5% methyl cellulose vehicle.
-
If starting from powder, first wet the rapamycin powder with a small amount of DMSO or ethanol, then add the 0.5% methyl cellulose vehicle.
-
Vortex vigorously to create a uniform suspension. Sonication can be used to aid in dispersion.
-
-
Vehicle Control Preparation:
-
Use the 0.5% methyl cellulose solution. If a small amount of organic solvent was used to dissolve the rapamycin, add the same amount of that solvent to the vehicle control.
-
Administration:
-
Dosages for oral gavage can range from 0.5 mg/kg to 4 mg/kg or higher.[2]
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling of the rapamycin.
-
Administer the calculated volume using a gavage needle appropriate for the size of the animal.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo study involving rapamycin.
Caption: General Experimental Workflow for In Vivo Rapamycin Studies.
Conclusion
The successful use of rapamycin in animal studies is highly dependent on the appropriate preparation of the dosing solution. Due to its poor water solubility, specific vehicles and protocols, such as those detailed in this document, are necessary to achieve a stable and administrable formulation. Researchers should carefully select a formulation based on the intended route of administration and the specific animal model. Consistency in preparation and administration is paramount for obtaining reliable and reproducible experimental results. It is also crucial to include a vehicle control group in the experimental design to accurately attribute the observed effects to rapamycin.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Rapamycin Inhibition for mTOR Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for both basic research and therapeutic development.[2][4] Two predominant techniques are employed to investigate and modulate mTOR function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with rapamycin.
This document provides a detailed comparison of these two methodologies, complete with experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in selecting the most appropriate approach for their experimental needs.
Comparison of Mechanisms
Lentiviral shRNA Knockdown
Lentiviral-mediated shRNA knockdown is a powerful genetic tool for achieving long-term, stable suppression of a target gene.[5] This method utilizes a lentiviral vector to deliver and integrate an shRNA sequence into the host cell's genome. Once transcribed, the shRNA forms a hairpin loop structure that is processed by the cell's endogenous RNA interference (RNAi) machinery, ultimately leading to the degradation of the target mRNA.[6] In the context of mTOR, shRNA can be designed to target the mTOR transcript itself, leading to a reduction in the total amount of mTOR protein.[7][8] This approach, in principle, can lead to the downregulation of both mTORC1 and mTORC2 complexes.[9][10]
Rapamycin Inhibition
Rapamycin is a macrolide compound that acts as a potent and specific inhibitor of mTOR.[11][12] It functions by forming a complex with the intracellular protein FKBP12.[4][11][13] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[13][14][15] It is important to note that rapamycin is primarily an inhibitor of mTORC1 and generally does not acutely inhibit mTOR Complex 2 (mTORC2), although long-term treatment can disrupt mTORC2 assembly in some cell types.[13][14][16]
Data Presentation: Quantitative Comparison
The choice between shRNA knockdown and rapamycin inhibition often depends on the specific experimental question and the desired duration and specificity of mTOR pathway modulation. Below is a summary of quantitative data from studies comparing these two methods.
| Parameter | Lentiviral shRNA Knockdown of mTOR | Rapamycin Inhibition | Reference(s) |
| Target Specificity | Broadly downregulates total mTOR, potentially affecting both mTORC1 and mTORC2. | Primarily inhibits mTORC1 activity. | [9][10] |
| Duration of Effect | Stable, long-term knockdown. | Transient, dependent on drug concentration and half-life. | |
| Efficacy (mTOR expression) | ~80% reduction in mTOR mRNA and protein levels. | No direct effect on mTOR protein expression. | [17] |
| Effect on mTORC1 (p-S6K) | Significant reduction in phosphorylation. | Potent inhibition of S6K phosphorylation. | [18][19] |
| Effect on mTORC2 (p-Akt) | Can lead to reduced Akt phosphorylation due to overall mTOR reduction. | Acute treatment has minimal effect on Akt S473 phosphorylation; chronic treatment may reduce it. | [18][19] |
| Cell Proliferation Inhibition | Significant reduction in cell proliferation. | Dose-dependent inhibition of cell proliferation. | [9][20][21] |
| Off-Target Effects | Potential for off-target effects due to the shRNA sequence.[22][23][24] | Can have off-target effects, though generally considered highly specific for mTORC1.[25] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes.
Caption: mTOR Signaling Pathway and points of intervention.
Experimental Workflow: Lentiviral shRNA Knockdown
The process of knocking down mTOR using lentiviral shRNA involves several key steps, from shRNA design to validation of the knockdown.
Caption: Lentiviral shRNA knockdown workflow.
Experimental Workflow: Rapamycin Inhibition
The workflow for rapamycin inhibition is more direct, primarily involving the treatment of cells and subsequent analysis.
Caption: Rapamycin inhibition workflow.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of mTOR
This protocol provides a general framework for the stable knockdown of mTOR in mammalian cells.
Materials:
-
Lentiviral shRNA vector targeting mTOR (and non-targeting control)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
Transfection reagent
-
Target cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Culture media and supplements
-
Reagents for qPCR and Western blotting
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the HEK293T cells with the shRNA-mTOR plasmid and packaging plasmids using a suitable transfection reagent.
-
Day 3: Replace the media 12-18 hours post-transfection.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cells in a 6-well plate to be 50-60% confluent on the day of infection.
-
Day 2: Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. A range of viral titers (multiplicity of infection, MOI) should be tested to determine the optimal concentration.
-
Day 3: Replace the virus-containing media with fresh complete media.
-
-
Selection of Stable Knockdown Cells:
-
Day 4 onwards: Begin selection by adding the appropriate antibiotic (e.g., puromycin) to the media. The optimal concentration should be determined beforehand with a kill curve.
-
Continue selection for 1-2 weeks, replacing the media with fresh antibiotic-containing media every 3-4 days, until resistant colonies are formed.
-
-
Validation of mTOR Knockdown:
-
Expand the resistant colonies.
-
Assess mTOR mRNA levels using quantitative real-time PCR (qPCR).
-
Confirm the reduction of mTOR protein levels via Western blot analysis.[17]
-
Protocol 2: Rapamycin Inhibition of mTOR
This protocol outlines the steps for acute inhibition of mTORC1 using rapamycin.
Materials:
-
Rapamycin (stock solution in DMSO)
-
Target cell line
-
Culture media and supplements
-
Reagents for Western blotting or other downstream assays
Procedure:
-
Cell Seeding:
-
Seed cells in the desired plate format (e.g., 6-well plate for Western blotting, 96-well plate for proliferation assays) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Rapamycin Treatment:
-
Prepare working solutions of rapamycin by diluting the stock solution in culture media. A typical final concentration range for in vitro experiments is 1-100 nM.[21][26]
-
Remove the existing media from the cells and replace it with the media containing rapamycin. Include a vehicle control (DMSO) at the same final concentration as the highest rapamycin dose.
-
Incubate the cells for the desired duration. For acute inhibition of mTORC1, treatment times can range from 30 minutes to 24 hours.[18]
-
-
Cell Lysis and Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Downstream Analysis:
Conclusion
Both lentiviral shRNA knockdown and rapamycin inhibition are invaluable tools for dissecting the complexities of the mTOR signaling pathway. The choice between these methods should be guided by the specific research question, the desired duration of pathway modulation, and the importance of targeting mTORC1 specifically versus the entire mTOR protein pool. Lentiviral shRNA offers a means for stable, long-term suppression of total mTOR, while rapamycin provides a method for acute and specific inhibition of mTORC1. A thorough understanding of their distinct mechanisms and careful experimental design are crucial for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 6. Brain Caseâs interpretation | Complete Workflow for Designing shRNA Interference Vectors [ebraincase.com]
- 7. Knockdown of mTOR by lentivirus‑mediated RNA interference suppresses atherosclerosis and stabilizes plaques via a decrease of macrophages by autophagy in apolipoprotein E‑deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTORC1 - Wikipedia [en.wikipedia.org]
- 14. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostate-targeted mTOR-shRNA inhibit prostate cancer cell growth in human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapamycin inhibition of the Akt/mTOR pathway blocks select stages of VEGF-A164 driven angiogenesis, in part by blocking S6Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. horizondiscovery.com [horizondiscovery.com]
- 24. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 25. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rapamycin in Aging Research: A Guide for Scientists
Introduction to Rapamycin and Its Role in Aging
Rapamycin, a macrolide compound first discovered in the soil of Easter Island (Rapa Nui), has emerged as one of the most promising pharmacological agents in the study of aging.[1][2] Originally developed as an antifungal and later used as an immunosuppressant for organ transplant patients, its profound effects on lifespan and healthspan in diverse model organisms have positioned it at the forefront of geroscience research.[1][2][3]
Rapamycin's primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][4] The mTOR pathway is a highly conserved cellular signaling hub that integrates cues from nutrients, growth factors, and cellular energy status to regulate fundamental processes like cell growth, proliferation, and metabolism.[3][4][5] The mTOR protein kinase is the central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] Rapamycin, by forming a complex with the protein FKBP12, directly binds to and inhibits the activity of mTORC1.[2][4]
In the context of aging, chronic activation of the mTOR pathway is considered a pro-aging signal.[4] By inhibiting mTORC1, rapamycin mimics some of the cellular and metabolic effects of dietary restriction, a well-established intervention for extending lifespan in various species.[3][4][7] Key anti-aging effects of mTORC1 inhibition include:
-
Promotion of Autophagy: Inhibition of mTORC1 removes a key brake on autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[1][4] This cellular "cleanup" is crucial for maintaining cellular homeostasis and function with age.[1]
-
Modulation of Protein Synthesis: mTORC1 is a major regulator of protein synthesis.[4] Its inhibition by rapamycin can lead to a reduction in overall protein production while enhancing the quality control mechanisms, which can improve cellular health.[1][8]
-
Enhanced Stress Resistance: By shifting cellular resources from growth to maintenance, rapamycin treatment can upregulate cellular stress responses, better equipping cells to handle age-related damage.[1][4]
The consistent and robust lifespan extension observed in yeast, nematodes, fruit flies, and mice has solidified rapamycin's status as a key tool in aging research.[9][10][11] It is the first pharmacological agent shown to reliably extend the maximum lifespan in both male and female mammals, even when treatment is initiated later in life.[9][10][11][12]
Quantitative Data on Rapamycin's Effects
The effects of rapamycin on lifespan and healthspan have been quantified in numerous studies across different species. The following tables summarize key findings.
Table 1: Lifespan Extension in Mice (Mus musculus) with Dietary Rapamycin
| Mouse Strain | Age at Treatment Start | Rapamycin Dose (in food) | Median Lifespan Increase (Male) | Median Lifespan Increase (Female) | Reference |
| UM-HET3 | 600 days | 14 ppm (~2.24 mg/kg/day) | 9% | 14% | [11] |
| UM-HET3 | 270 days | 14 ppm (~2.24 mg/kg/day) | Significant increase | Significant increase | [9] |
| UM-HET3 | 9 months | 4.7 ppm | - | Significant increase | [9] |
| UM-HET3 | 9 months | 14 ppm | 23% | 26% | [13][14] |
| UM-HET3 | 9 months | 42 ppm | Significant increase | Significant increase | [9][13] |
| UM-HET3 | 20 months | 42 ppm (Continuous) | 9-11% | 15% | [15] |
| UM-HET3 | 20 months | 42 ppm (Intermittent) | 9-11% | 8% | [15] |
ppm: parts per million
Table 2: Healthspan Improvements in Humans (PEARL Trial)
| Dose | Duration | Population | Key Healthspan Outcomes | Reference |
| 5 mg/week | 48 weeks | Healthy, normative-aging adults | Improved self-reported general health and emotional well-being. | [16][17][18] |
| 10 mg/week | 48 weeks | Healthy, normative-aging adults | Significant improvement in lean tissue mass and self-reported pain in women. | [16][17][18][19][20] |
Note: The PEARL trial concluded that low-dose, intermittent rapamycin was relatively safe over 48 weeks in this cohort.[16][17][18][19]
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility in rapamycin research. Below are foundational protocols for in vivo and in vitro studies.
Protocol 1: In Vivo Lifespan and Healthspan Study in Mice
1. Objective: To assess the effect of dietary rapamycin on the lifespan and healthspan of aging mice.
2. Materials:
-
Genetically heterogeneous mice (e.g., UM-HET3) to avoid strain-specific effects.[11]
-
Standard rodent chow.
-
Encapsulated rapamycin for dietary formulation (e.g., from the NIA Interventions Testing Program).[9][21]
-
Animal housing facility with controlled environment (temperature, light/dark cycle).
-
Equipment for healthspan assessments (e.g., grip strength meter, activity monitors).
3. Methodology:
-
Animal Acclimation: Acclimate mice (e.g., starting at 9 months or 20 months of age) to the housing facility for at least two weeks before the start of the experiment.[13][15] House animals in groups (e.g., 3-4 per cage) and provide standard chow and water ad libitum.[13]
-
Diet Preparation: Prepare experimental diets by incorporating encapsulated rapamycin into the chow at desired concentrations (e.g., 14 ppm, 42 ppm).[9][21] A control diet without rapamycin should be prepared identically.
-
Treatment Administration: At the designated start age, randomly assign mice to control or rapamycin diet groups. Provide the respective diets for the duration of the study (or for a specified intermittent period).[13][15]
-
Lifespan Monitoring: Monitor animals daily for health status and mortality.[13] Record the date of death for each animal. Mice that are found moribund should be euthanized, and the date of euthanasia recorded as the date of death.[13]
-
Healthspan Assessments (Optional): At regular intervals (e.g., every 3-6 months), perform a battery of non-invasive healthspan tests. These can include:
-
Grip strength measurement to assess muscle function.
-
Rotarod test for motor coordination and balance.
-
Open field test for general activity and anxiety-like behavior.
-
Body composition analysis (e.g., via DEXA scan).
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves for each group.
-
Use the log-rank test to determine statistical significance between the survival curves of different treatment groups.[11]
-
Analyze healthspan data using appropriate statistical tests (e.g., ANOVA, t-test) to compare between groups at different ages.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Activity
1. Objective: To measure the inhibition of mTORC1 signaling in cells or tissues following rapamycin treatment by assessing the phosphorylation status of downstream targets.
2. Materials:
-
Cell culture reagents or animal tissues.
-
Rapamycin (for in vitro or in vivo treatment).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
BCA or Bradford protein assay kit.[22]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.[23]
-
Transfer buffer and apparatus.[22]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[23]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for blot detection.
3. Methodology:
-
Sample Preparation:
-
In Vitro: Plate cells and grow to ~70-80% confluency. Serum-starve cells if necessary to reduce baseline signaling.[23][25] Treat with rapamycin (e.g., 20-100 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[24]
-
In Vivo: Collect tissues from rapamycin-treated and control animals and immediately snap-freeze in liquid nitrogen.
-
Lyse cells or homogenize tissues in ice-cold lysis buffer.[22][25]
-
Centrifuge lysates at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[22]
-
Collect the supernatant and determine protein concentration.[22]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[23]
-
Incubate the membrane with primary antibody (e.g., anti-p-S6K, diluted in blocking buffer) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[23]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphoprotein signal to the total protein signal (e.g., p-S6K / t-S6K) to determine the relative inhibition of mTORC1 activity.[24]
-
Protocol 3: In Vivo Autophagy Assessment in Mice
1. Objective: To measure the induction of autophagy in mouse tissues following rapamycin treatment.
2. Materials:
-
Mice (wild-type or transgenic, e.g., GFP-LC3 mice).[26]
-
Rapamycin.
-
Autophagic flux inhibitors (e.g., chloroquine or bafilomycin A1).[26]
-
Reagents for Western blotting (see Protocol 2) or immunofluorescence.
-
Primary antibodies for autophagy markers (LC3, p62/SQSTM1).
3. Methodology (Western Blot-based flux assay):
-
Treatment Groups: Establish four experimental groups:
-
Vehicle Control
-
Rapamycin only
-
Autophagy inhibitor only (e.g., chloroquine)
-
Rapamycin + Autophagy inhibitor
-
-
Drug Administration:
-
Administer rapamycin (e.g., 1-10 mg/kg via intraperitoneal injection) or vehicle to the respective groups.[26]
-
Approximately 2-4 hours before tissue collection, administer the autophagy inhibitor (e.g., chloroquine, 60 mg/kg, IP) or saline to the appropriate groups. The inhibitor blocks the degradation of autophagosomes, causing an accumulation of the lipidated form of LC3 (LC3-II).
-
-
Tissue Collection and Lysis:
-
At the desired time point post-rapamycin treatment, euthanize mice and collect tissues of interest (e.g., liver, muscle).
-
Prepare protein lysates as described in Protocol 2.
-
-
Western Blotting:
-
Perform Western blotting as described in Protocol 2.
-
Probe membranes with antibodies against LC3 and p62.
-
-
Data Analysis:
-
Autophagy induction is indicated by an increase in the LC3-II band in the rapamycin-only group compared to the vehicle control.
-
Autophagic flux is determined by comparing the LC3-II levels between the inhibitor-only group and the rapamycin + inhibitor group. A greater accumulation of LC3-II in the combined treatment group indicates that rapamycin increased the rate of autophagosome formation.
-
A decrease in the levels of p62 (a protein degraded by autophagy) in the rapamycin-only group also suggests an increase in autophagic activity.[27]
-
Visualizations: Pathways and Workflows
// Connections GrowthFactors -> mTORC1 [label="Activates"]; Nutrients -> mTORC1 [label="Activates"];
Rapamycin -> Rapa_FKBP12 [style=dashed, arrowhead=none]; FKBP12 -> Rapa_FKBP12 [style=dashed, arrowhead=none]; Rapa_FKBP12 -> mTORC1 [label="Inhibits", arrowhead=tee, color="#EA4335", penwidth=2];
mTORC1 -> S6K1 [label="Activates"]; mTORC1 -> FourEBP1 [label="Inhibits", arrowhead=tee]; mTORC1 -> ULK1 [label="Inhibits", arrowhead=tee];
S6K1 -> ProteinSynth; FourEBP1 -> ProteinSynth [style=dashed, arrowhead=none, label=" Represses "]; ULK1 -> Autophagy [style=dashed, arrowhead=none, label=" Initiates "];
ProteinSynth -> Aging [arrowhead=tee, label=" Promotes "]; Autophagy -> Aging [label=" Inhibits "]; } END_DOT Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.
// Workflow Connections A1 -> A2 -> A3; A3 -> B1 [label="Start Treatment"]; B1 -> B2 -> D1; B1 -> B3; B3 -> D3; B2 -> C1; C1 -> C2; C1 -> C3; C2 -> D3; C3 -> D3; D1 -> D2; } END_DOT Caption: General workflow for a preclinical rapamycin lifespan study in mice.
References
- 1. longevity.direct [longevity.direct]
- 2. Rapamycin and its role in aging [longevity.technology]
- 3. nbinno.com [nbinno.com]
- 4. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Longevity: Can rapamycin extend lifespan? What latest research says [medicalnewstoday.com]
- 8. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 9. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 11. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]
- 15. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 16. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. medrxiv.org [medrxiv.org]
- 21. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
In vivo Delivery of Rapamycin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR), holds significant therapeutic promise for a range of conditions including organ transplant rejection, cancers, and age-related diseases.[1][2][3] However, its clinical application is often hindered by poor water solubility, low oral bioavailability, and potential systemic side effects.[1][4] This document provides detailed application notes and experimental protocols for various in vivo delivery methods of Rapamycin, designed to enhance its therapeutic efficacy and minimize off-target effects. The focus is on nanoparticle-based carriers, modified oral formulations, and localized delivery systems, providing researchers with the necessary information to select and implement the most appropriate delivery strategy for their preclinical models.
Introduction
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[5][6][7] Its dysregulation is implicated in numerous pathologies, making it a prime target for therapeutic intervention.[8] Rapamycin (also known as Sirolimus) is a specific mTOR inhibitor, but its inherent hydrophobicity presents a significant challenge for effective in vivo delivery.[9][10] Conventional oral administration results in low and variable bioavailability due to first-pass metabolism and efflux by P-glycoprotein.[1][11] To overcome these limitations, various advanced delivery strategies have been developed and validated in preclinical studies. These approaches aim to improve solubility, enhance bioavailability, prolong circulation time, and enable targeted delivery to specific tissues or organs.[1][9]
This document outlines several of these innovative delivery methods, providing quantitative data for comparison, detailed experimental protocols, and visual representations of key biological and experimental pathways.
Rapamycin Delivery Strategies: A Comparative Overview
A variety of formulation strategies have been explored to improve the in vivo delivery of Rapamycin. The choice of delivery system can significantly impact the pharmacokinetic profile, tissue distribution, and ultimately, the therapeutic outcome. Below is a summary of quantitative data from preclinical studies using different Rapamycin formulations.
| Delivery Method | Formulation Details | Animal Model | Dose | Key Pharmacokinetic/Efficacy Data | Reference |
| Oral (Nanoformulation) | Rapatar (Pluronic block copolymer-based micelles) | ICR Mice | 4 mg/kg (PO) | Bioavailability: Up to 12% (compared to undetectable for unformulated Rapamycin). | [4][12] |
| Oral (Compounded vs. Commercial) | Compounded vs. Commercial tablets | Humans (normative aging) | 2-15 mg | Compounded formulation showed ~31% of the bioavailability of the commercial formulation per milligram. | [13] |
| Intraperitoneal Injection | Rapamycin in vehicle (5% Tween 80, 30% PEG 400) | Pregnant WT Mice | 2 mg/kg | Daily injections from E5.5 to E8.5 for biochemical analysis. | [14] |
| Intraperitoneal Injection | Rapamycin in vehicle (10% PEG400, 10% Tween 80, in 100% ethanol stock) | Mice | 6 mg/kg | Standard protocol for preparing IP injection solution. | [15] |
| Subcutaneous Injection | Sirolimus-loaded polymeric nanoparticles (NPs) | Apolipoprotein E-deficient mice | 1.0 mg/kg and 3.0 mg/kg every 15 days | Maintained constant blood and aorta drug levels for 13 days. | [1] |
| Intravenous Injection | Polymeric nanoparticle (PNP)-sirolimus | Xenograft tumor mice | 20 mg/kg (3 times/week or once/week for 4 weeks) | Prolonged circulation in the blood compared to free sirolimus. | [9] |
| Intravenous Injection | Rapamycin-loaded leukosomes | ApoE-/- mice on a high-fat diet | 5 mg/kg daily for 7 days | Reduced proliferating macrophages in the aorta compared to free rapamycin. | [16] |
| Local Delivery (Intraocular) | Biodegradable polycaprolactone (PCL) thin film device | Rabbits | N/A | Sustained zero-order release in vivo for 16 weeks with therapeutic concentrations in the retina-choroid. | [17][18] |
| Local Delivery (Intracranial) | Biodegradable caprolactone-glycolide beads | Rat glioma model | N/A | In vitro release showed a burst in the first 4 days followed by a steady release for 3 weeks. | [19] |
| Targeted Nanoparticles | Folate-conjugated Rapamycin (FC-rapa) | bpk mutant mice (PKD model) | 3 µmol/kg/day | Significantly improved the renal cystic phenotype with reduced systemic effects. | [20] |
| Targeted Nanoparticles | Targeted Rapamycin Micelles (TRaM) in preservation solution | Mouse tracheal and aortic allograft models | 100 ng/mL (ex vivo pre-treatment) | Significantly inhibited chronic rejection at a ten-fold lower dose compared to free rapamycin. | [21][22] |
Signaling Pathway
The primary mechanism of action for Rapamycin is the inhibition of the mTOR signaling pathway, specifically the mTORC1 complex. Understanding this pathway is critical for interpreting the effects of Rapamycin in vivo.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin-Loaded Polymeric Nanoparticles (mPEG-PLGA)
This protocol is adapted from a study demonstrating the use of Rapamycin-loaded mPEG-PLGA nanoparticles to ameliorate hepatic steatosis.[23]
Materials:
-
Rapamycin
-
mPEG-PLGA copolymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
-
Ultrasonic probe
-
Magnetic stirrer
Procedure:
-
Preparation of NP-RAPA: a. Dissolve 10 mg of Rapamycin and 100 mg of mPEG-PLGA in 5 mL of DCM to form the organic phase. b. Add the organic phase to 20 mL of a 2% (w/v) PVA aqueous solution. c. Emulsify the mixture by sonication for 3 minutes at 200 W in an ice bath. d. Evaporate the DCM by stirring the emulsion at room temperature for 4 hours. e. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. f. Wash the nanoparticle pellet three times with deionized water to remove residual PVA and free drug. g. Lyophilize the final nanoparticle product (NP-RAPA) and store at -20°C.
-
Drug Loading and Encapsulation Efficiency: a. Dissolve a known amount of NP-RAPA in a suitable solvent (e.g., acetonitrile). b. Determine the Rapamycin concentration using high-performance liquid chromatography (HPLC). c. Calculate the drug loading content and encapsulation efficiency using the following formulas:
- Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In vivo Administration (Mouse Model of NAFLD): a. Re-suspend the lyophilized NP-RAPA in sterile PBS for injection. b. Administer the NP-RAPA suspension to mice via the desired route (e.g., intravenous injection). The original study did not specify the route for the in vivo efficacy study, but IV is common for nanoparticle formulations. c. The dosage and frequency will depend on the specific experimental design. For example, 1 or 3 mg/kg of sirolimus every 15 days was used in a different nanoparticle study.[1]
Caption: Experimental workflow for the preparation of Rapamycin-loaded nanoparticles.
Protocol 2: Preparation and Administration of Rapamycin for Intraperitoneal (i.p.) Injection in Mice
This protocol is a standard method for preparing Rapamycin for intraperitoneal administration in mice.[14][15]
Materials:
-
Rapamycin powder
-
100% Ethanol
-
Tween 80
-
Polyethylene glycol 400 (PEG400)
-
Sterile water or saline
Procedure:
-
Preparation of Stock Solution (e.g., 50 mg/mL): a. Weigh 100 mg of Rapamycin powder. b. Dissolve the powder in 2 mL of 100% ethanol to create a 50 mg/mL stock solution. c. Aliquot and store at -80°C.[15]
-
Preparation of Vehicle Solution: a. Prepare a 10% PEG400 solution by adding 2 mL of PEG400 to 18 mL of sterile water. b. Prepare a 10% Tween 80 solution by adding 2 mL of Tween 80 to 18 mL of sterile water. Mix gently to avoid foaming. c. A common vehicle consists of equal parts of 10% PEG400 and 10% Tween 80.[15] Another described vehicle contains 5% Tween 80 and 30% PEG400.[14]
-
Preparation of Working Injection Solution (e.g., 1 mg/mL for a 6 mg/kg dose in a 25g mouse): a. Thaw the Rapamycin stock solution. b. To prepare 10 mL of a 1 mg/mL working solution, mix 5 mL of 10% PEG400, 5 mL of 10% Tween 80, and 200 µL of the 50 mg/mL Rapamycin stock solution.[15] c. Vortex the solution thoroughly to ensure it is well-mixed. d. Filter the final solution through a 0.22 µm sterile filter. e. Store the working solution at -20°C in aliquots.
-
In vivo Administration: a. Thaw the working solution before use. b. Calculate the injection volume based on the animal's body weight and the desired dose. For a 6 mg/kg dose, a 25g mouse would receive a 150 µL injection of a 1 mg/mL solution. c. Administer the solution via intraperitoneal injection using an appropriate gauge needle (e.g., 27G).
Caption: Workflow for preparing and administering Rapamycin via intraperitoneal injection.
Conclusion
The effective in vivo delivery of Rapamycin is paramount to harnessing its full therapeutic potential while mitigating its drawbacks. The methods described in these application notes, from advanced nanoformulations to optimized injection protocols, provide researchers with a range of options to suit different experimental needs. Nanoparticle-based systems offer the advantage of improved pharmacokinetics and the potential for targeted delivery, which can be particularly beneficial for cancer and localized inflammatory diseases. For systemic effects in longevity or metabolic studies, optimized oral or parenteral administrations are viable options. The selection of a delivery method should be guided by the specific research question, the animal model being used, and the desired therapeutic outcome. Careful consideration of the quantitative data and adherence to detailed protocols will enhance the reproducibility and reliability of in vivo studies involving Rapamycin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 3. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53â/â mice by delaying carcinogenesis | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. novapublishers.com [novapublishers.com]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of injectable sirolimus formulated with polymeric nanoparticle for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Delivery of Rapamycin From FKBP Elastin-Like Polypeptides Is Consistent With Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bioavailability and blood levels of low-dose rapamycin for longevity in real-world cohorts of normative aging individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin treatment administered to pregnant mice [bio-protocol.org]
- 15. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 16. Rapamycin-Loaded Biomimetic Nanoparticles Reverse Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Sustained Zero-Order Delivery of Rapamycin (Sirolimus) From a Biodegradable Intraocular Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Local delivery of rapamycin: a toxicity and efficacy study in an experimental malignant glioma model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Folate-Conjugated Rapamycin Slows Progression of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Organ preservation with targeted rapamycin nanoparticles: a pre-treatment strategy preventing chronic rejection in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | Rapamycin-Loaded mPEG-PLGA Nanoparticles Ameliorate Hepatic Steatosis and Liver Injury in Non-alcoholic Fatty Liver Disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Rapamycin Experiments
This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with rapamycin's efficacy in inhibiting mTOR signaling in their cell-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've treated my cells with rapamycin, but I'm not seeing a decrease in the phosphorylation of mTORC1 downstream targets like p-S6K1 (Thr389) or p-4E-BP1 (Ser65). What could be the problem?
There are several potential reasons for this observation, which can be broadly categorized into issues with the compound, the experimental conditions, or the cells themselves.
Category 1: Compound Integrity and Activity
-
Degraded Rapamycin: Rapamycin is sensitive to light, temperature, and pH. Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Incorrect Concentration: The effective concentration of rapamycin can vary significantly between cell lines, from low nanomolar (nM) to micromolar (µM) ranges.[1][2] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Issues: Rapamycin is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically <0.1%) and consistent across all conditions, including vehicle controls.
Category 2: Experimental Protocol
-
Insufficient Treatment Time: While inhibition of S6K phosphorylation can be seen as early as 1-2 hours, some cellular effects or inhibition of other targets may require longer incubation times (e.g., 24 hours or more).[3]
-
High Serum Concentration: Components in fetal bovine serum (FBS) can activate the PI3K/Akt/mTOR pathway and may counteract the inhibitory effect of rapamycin. Consider reducing the serum concentration or serum-starving the cells before and during treatment.
-
Cell Confluency: Very high cell density can lead to nutrient deprivation and altered signaling, potentially masking the effects of rapamycin. Ensure you are working with cells in the exponential growth phase and at a consistent confluency.
Category 3: Cellular Mechanisms of Resistance
-
Intrinsic or Acquired Resistance: Many cancer cell lines exhibit intrinsic or can acquire resistance to rapamycin.[4][5][6] This can be due to several factors:
-
Mutations: Mutations in mTOR or its binding partner FKBP12 can prevent the formation of the inhibitory rapamycin-FKBP12 complex.[4][7]
-
Altered Effector Proteins: Changes in the expression or regulation of downstream effectors of mTORC1, such as 4E-BP1 or S6K, can confer resistance.[4]
-
Feedback Loops: Inhibition of mTORC1/S6K1 can lead to a feedback activation of the PI3K/Akt pathway, which can promote survival and proliferation, counteracting rapamycin's effects.
-
mTORC2 Signaling: Rapamycin is primarily an inhibitor of mTORC1. While prolonged treatment can inhibit mTORC2 assembly in some cell lines, mTORC2 is generally considered rapamycin-insensitive.[4][8] Persistent mTORC2 signaling can continue to promote cell survival.
-
Troubleshooting Workflow
If you are not observing mTOR inhibition, follow this logical workflow to diagnose the issue.
Quantitative Data Summary
The optimal experimental conditions can vary. The table below provides common ranges as a starting point.
| Parameter | Recommended Range | Cell Line Examples | Notes |
| Rapamycin Concentration | 1 nM - 1 µM | Sensitive (Low nM): MCF7, HEK293, T-cells[1][9]. Resistant (High nM to µM): Rh1, some prostate and glioblastoma lines[5][6]. | Always perform a dose-response curve for your specific cell line. |
| Incubation Time | 2 - 48 hours | Short (2-4h): Sufficient to see p-S6K1 inhibition[3]. Long (24-48h): May be needed to observe effects on cell proliferation or apoptosis[10]. | Prolonged treatment (>24h) may lead to secondary effects, including inhibition of mTORC2 assembly.[11] |
| Serum Concentration | 0% - 10% | N/A | Serum starvation for 4-24 hours before treatment can enhance sensitivity by reducing baseline PI3K/Akt pathway activation. |
Key Experimental Protocols
Protocol 1: Western Blot for mTORC1 Activity
This protocol is designed to assess the phosphorylation status of S6 Kinase 1 (S6K1) and 4E-BP1, key downstream effectors of mTORC1.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Serum Starvation (Optional): If baseline mTOR activity is high, replace the medium with serum-free medium for 12-24 hours.
-
Rapamycin Treatment:
-
Prepare a dilution series of rapamycin (e.g., 0, 1, 10, 50, 100, 500 nM) in your chosen cell culture medium.
-
Aspirate the old medium and add the rapamycin-containing medium to the cells. Include a vehicle-only (DMSO) control.
-
Incubate for the desired time (e.g., 2 hours for p-S6K1 analysis).
-
-
Cell Lysis:
-
Place the plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Ser65)
-
Total 4E-BP1
-
Actin or Tubulin (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Develop with an ECL substrate and image the blot.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of proliferation and viability after rapamycin treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Rapamycin Treatment: Add rapamycin at various concentrations (as determined from your dose-response Western blots) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Mix thoroughly to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the relative cell viability.
Signaling Pathway and Workflow Diagrams
References
- 1. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Studies on the mechanism of resistance to rapamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
Technical Support Center: Rapamycin Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Rapamycin in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Rapamycin to degrade in solution?
A1: Rapamycin is a complex macrolide that is sensitive to several environmental factors. The primary drivers of degradation are:
-
pH: Rapamycin is unstable in both acidic and basic aqueous solutions.[1][2] Base catalysis, in particular, significantly accelerates the hydrolysis of its lactone ring.[3][4][5]
-
Oxidation: The molecule is susceptible to autoxidation, a process mediated by free radicals that targets its alkene and alcohol groups, leading to the formation of epoxides and ketones.[6][7][8] This can be a concern even for the amorphous solid form when exposed to air.[6]
-
Temperature: Higher temperatures accelerate degradation.[1] Stock solutions should be kept frozen to minimize degradation over time.
-
Solvent: While soluble in several organic solvents, its stability can vary. In aqueous media, its stability is significantly reduced.[1][9][10]
-
Light: Many handling protocols recommend protecting Rapamycin solutions from light to prevent potential photodegradation.[8][11][12]
Q2: What is the best solvent to dissolve and store Rapamycin?
A2: For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[8][9][13] Ethanol can also be used.[9][14] Rapamycin is readily soluble in DMSO (up to 200 mg/mL) and ethanol (up to 50 mg/mL).[9] It is crucial to use fresh, moisture-free DMSO, as absorbed water can compromise stability.[13] For immediate use in cell culture, stock solutions in DMSO or ethanol are diluted into the aqueous media. Do not store Rapamycin in aqueous solutions for more than a day.[9]
Q3: How should I store my Rapamycin stock solutions?
A3: Rapamycin stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or, for longer-term storage (e.g., one year), at -80°C.[8][9][13]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes.[9][13]
-
Atmosphere: When preparing stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and minimize autoxidation.[14]
-
Light Protection: Store aliquots in amber vials or wrap them in foil to protect them from light.[8]
Q4: Can I store Rapamycin in aqueous buffers like PBS?
A4: It is strongly discouraged to store Rapamycin in aqueous buffers for any significant length of time. Rapamycin is very unstable in aqueous solutions, especially those containing electrolytes like Phosphate-Buffered Saline (PBS).[1] Studies have shown that the half-life of Rapamycin in PBS (pH 7.4) at 37°C is only 11.5 hours.[1] For experiments, prepare fresh dilutions from a frozen organic stock solution immediately before use.
Q5: What are the main degradation products of Rapamycin?
A5: The two primary degradation pathways result in distinct products:
-
Hydrolysis: In aqueous solutions, particularly under basic conditions, the macrolide's lactone bond is hydrolyzed, leading to ring-opening. This forms isomers of a product called secorapamycin.[3][4]
-
Autoxidation: In the presence of oxygen, Rapamycin can form a complex mixture of oxidized products, including various epoxides and ketones.[6][7]
Troubleshooting Guide
Issue: Inconsistent or no biological effect observed in my experiment.
If you suspect your Rapamycin solution has degraded, follow this troubleshooting workflow.
Quantitative Stability Data
The stability of Rapamycin is highly dependent on the solvent system and pH. The data below summarizes its half-life under various conditions.
| Solvent System | pH (apparent) | Temperature | Half-life (t½) | Reference(s) |
| 30% Acetonitrile / 70% Water (23.7 mM MeCOONH₄) | 7.3 | Not Specified | ~890 hours | [3][4][5] |
| 30% Acetonitrile / 70% Water (237 mM MeCOONH₄) | 7.3 | Not Specified | ~200 hours | [3][4][5] |
| 30% Acetonitrile / 70% Water (NaOH) | 12.2 | Not Specified | ~0.9 hours* | [3][4][5] |
| Ultrapure Water | Neutral | 37°C | 111.8 hours | [1] |
| Normal Saline (0.9% NaCl) | Neutral | 37°C | 43.6 hours | [1] |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37°C | 11.5 hours | [1] |
| DMSO (ambient, no initiator) | N/A | Ambient | ~3 weeks (to 7% degradation) | [6] |
| Methanol (10 mg/mL, degassed) | N/A | 2-8°C | > 1 week (no decomposition) | [11] |
Calculated based on the reported 3-order-of-magnitude reduction from the 890-hour half-life.
Experimental Protocols
Protocol: Stability Assessment of Rapamycin by RP-HPLC
This protocol outlines a method to quantify Rapamycin and its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Rapamycin standard (high purity)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water
-
C8 or C18 RP-HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[15]
-
HPLC system with UV detector
-
Test solutions/buffers for stability study (e.g., PBS, cell culture media)
2. Preparation of Stock and Standard Solutions:
-
Prepare a 1 mg/mL stock solution of Rapamycin in anhydrous DMSO.
-
From this stock, prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting with the mobile phase.
3. Stability Study Setup:
-
Dilute the Rapamycin stock solution into your test buffer (e.g., PBS pH 7.4) to a known starting concentration (e.g., 10 µg/mL).
-
Aliquot the solution into multiple vials.
-
Store the vials under the desired stress conditions (e.g., 37°C incubator).
-
Prepare a control sample stored at -80°C.
4. HPLC Analysis:
-
Mobile Phase: Methanol:Water (80:20 v/v) or Acetonitrile:Water (65:35 v/v).[2][15] Ensure the mobile phase is filtered and degassed.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30-50°C (e.g., 35°C) to ensure consistent retention times.[16]
-
Injection Volume: 10-20 µL.
-
Procedure:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from the stress condition.
-
Immediately inject the sample onto the HPLC system. If necessary, halt degradation by flash freezing or adding an equal volume of cold acetonitrile.
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Analyze the chromatograms. Rapamycin degradation will appear as a decrease in the main Rapamycin peak area and the potential appearance of new peaks corresponding to degradation products.
-
5. Data Analysis:
-
Calculate the concentration of Rapamycin remaining at each time point using the standard curve.
-
Plot the natural logarithm of the concentration (ln[C]) versus time.
-
The degradation rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Rapamycin (DMSO solution), immunosuppressant (CAS 53123-88-9) | Abcam [abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Rapamycin from Streptomyces hygroscopicus, ≥95% (HPLC), powder, mTOR inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN106153756B - High performance liquid chromatography for detecting rapamycin in everolimus - Google Patents [patents.google.com]
Technical Support Center: Optimizing Rapamycin Dosage for Long-term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rapamycin in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for rapamycin in longevity studies?
Rapamycin is an inhibitor of the mechanistic target of rapamycin (mTOR), a kinase that regulates cell growth, proliferation, and metabolism.[1][2] The mTOR pathway is highly conserved and plays a crucial role in the aging process.[1][3] It exists in two distinct complexes, mTORC1 and mTORC2.[4] Rapamycin primarily inhibits mTORC1, which is sensitive to the drug even at low doses.[4] This inhibition leads to increased lifespan and improved healthspan in various model organisms.[4] While mTORC2 is less sensitive to rapamycin, especially with intermittent dosing, chronic exposure can disrupt its function, potentially leading to adverse effects.[4][5]
Q2: What are the established starting doses for rapamycin in long-term mouse studies?
The most commonly cited initial effective dose in mice is approximately 2.24 mg/kg/day, delivered in an encapsulated form through the diet (14 ppm).[6] This dose has been shown to increase lifespan in both male and female mice, even when initiated at an advanced age (600 days).[6] However, subsequent studies have indicated that higher doses may result in a more significant lifespan extension.[6] For instance, a three-fold higher dose of dietary rapamycin led to a greater increase in lifespan.[6]
Q3: How do the effects of rapamycin differ between sexes?
Studies have shown a sex-dependent difference in the response to rapamycin. In one study, all tested doses of rapamycin extended the lifespan in females, while only the two higher doses showed a significant effect in males.[7] The highest tested dose increased median lifespan by 23% in males and 26% in females.[7] These differences may be attributed to variations in drug metabolism and blood levels between sexes.[7] Dosing regimens can also have sex-specific outcomes; for example, a limited 3-month exposure to rapamycin provided a significant longevity benefit in males only.[8][9]
Q4: What are the potential side effects of long-term rapamycin administration?
While rapamycin shows promise in extending lifespan, long-term use can be associated with side effects. In humans, these can include immunosuppression, metabolic dysfunction, hyperlipidemia, and impaired wound healing.[1][5] In animal models, particularly at higher doses, side effects such as glucose intolerance, insulin resistance, and testicular atrophy have been observed.[1][4] However, some studies suggest that many of the metabolic "side effects" may be linked to the therapeutic effects of rapamycin and are associated with increased lifespan in animals.[10] Intermittent dosing strategies are being explored to minimize adverse effects while retaining the pro-longevity benefits.[5]
Troubleshooting Guides
Issue 1: Sub-optimal lifespan extension observed in a long-term study.
Possible Cause: The administered dose of rapamycin may be too low.
Troubleshooting Steps:
-
Review Dosing: The National Institute on Aging Interventions Testing Program has reported that a higher dose of dietary rapamycin (three-fold higher than the standard 14 ppm) results in a significantly greater increase in lifespan.[6]
-
Dose-Response Study: Consider conducting a pilot dose-response study to determine the optimal dosage for your specific mouse strain and experimental conditions.
-
Sex-Specific Dosing: Be aware that the effective dose may differ between males and females.[7] Higher doses might be necessary to achieve significant lifespan extension in males.[7]
Issue 2: Negative metabolic side effects are impacting the health of the study animals.
Possible Cause: Continuous high-dose rapamycin administration can lead to metabolic complications.
Troubleshooting Steps:
-
Intermittent Dosing: Switch to an intermittent dosing regimen. Studies have shown that administering rapamycin once every 5 days can reduce the negative impact on glucose homeostasis and the immune system while still extending lifespan.[5][11][12]
-
Dose Reduction: If continuous dosing is necessary, consider reducing the daily dose. Even lower doses have been shown to have beneficial effects.[4]
-
Dietary Considerations: The metabolic effects of rapamycin in humans can be influenced by diet, a factor that may also be relevant in animal studies.[10]
Issue 3: Variability in experimental outcomes between male and female subjects.
Possible Cause: There are known sex-specific differences in the response to rapamycin.
Troubleshooting Steps:
-
Analyze Data by Sex: Always analyze and report data separately for males and females.
-
Tailor Dosing Regimens: Different dosing schedules may be more effective in one sex than the other. For example, continuous exposure to rapamycin may be more effective in females, while intermittent or limited exposure can be just as effective as continuous treatment in males.[8][9][13]
-
Monitor Blood Levels: If feasible, measure rapamycin blood levels to investigate if pharmacokinetic differences contribute to the observed sex-specific effects.[7]
Data Presentation
Table 1: Summary of Rapamycin Dosage and Lifespan Extension in Mice
| Mouse Strain | Age at Treatment Start | Rapamycin Dose | Administration Route | Median Lifespan Extension (Male) | Median Lifespan Extension (Female) | Reference |
| UM-HET3 | 600 days | ~2.24 mg/kg/day (14 ppm) | Dietary (encapsulated) | Significant increase | Significant increase | [6] |
| UM-HET3 | 9 months | 4.7 ppm | Dietary (encapsulated) | Not significant | Significant increase | [2][7] |
| UM-HET3 | 9 months | 14 ppm | Dietary (encapsulated) | Significant increase | Significant increase | [2][7] |
| UM-HET3 | 9 months | 42 ppm | Dietary (encapsulated) | 23% | 26% | [2][7] |
| C57BL/6J | 20 months | 2 mg/kg every 5 days | Intraperitoneal injection | Not tested | Significant increase | [5][11][12] |
| C57BL/6JNia | 20-21 months | 8 mg/kg/day (90 days) | Intraperitoneal injection | Significant increase | Significant increase | [14] |
| C57BL/6JNia | 20-21 months | 126 ppm (90 days) | Dietary (encapsulated) | Significant increase | Significant increase | [14] |
Experimental Protocols
Protocol 1: Dietary Administration of Encapsulated Rapamycin
This protocol is based on the methods used by the NIA Interventions Testing Program.[2][6]
Objective: To administer a consistent daily dose of rapamycin to mice through their food for long-term studies.
Materials:
-
Rapamycin (LC Labs or equivalent)
-
Microencapsulation polymer (e.g., Eudragit®)
-
Standard rodent chow
-
Food dye (to visually confirm mixing)
-
Mixer suitable for blending rodent chow
Procedure:
-
Encapsulation: Rapamycin is encapsulated to protect it from degradation and improve bioavailability. This is typically done by a specialized service or can be developed in-house using appropriate microencapsulation techniques.
-
Chow Preparation: a. The encapsulated rapamycin is mixed into the rodent chow at the desired concentration (e.g., 14 ppm, 42 ppm). b. A small amount of food dye is added to the mixture to allow for visual confirmation of even distribution. c. The chow is thoroughly mixed to ensure homogeneity.
-
Administration: The rapamycin-containing chow is provided to the mice as their sole food source.
-
Monitoring: Food consumption should be monitored to ensure that the mice are receiving the intended dose. Body weight should be recorded regularly.
Protocol 2: Intermittent Intraperitoneal Injection of Rapamycin
This protocol is adapted from studies showing the efficacy of intermittent rapamycin administration.[5][11][12]
Objective: To administer rapamycin intermittently to mice to minimize side effects while retaining pro-longevity benefits.
Materials:
-
Rapamycin (LC Labs or equivalent)
-
Vehicle solution (e.g., 5% PEG400, 5% Tween 80 in sterile water)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Rapamycin Solution Preparation: a. Dissolve rapamycin in the vehicle solution to the desired concentration (e.g., to achieve a final dose of 2 mg/kg). b. The solution should be prepared fresh or stored according to the manufacturer's recommendations.
-
Dosing: a. Weigh each mouse to determine the exact volume of the rapamycin solution to be injected. b. Administer the rapamycin solution via intraperitoneal (IP) injection.
-
Schedule: Injections are performed on a predetermined intermittent schedule (e.g., once every 5 days).
-
Control Group: A control group receiving vehicle-only injections should be included.
-
Monitoring: Monitor the animals for any signs of distress or adverse reactions following the injections. Body weight and overall health should be assessed regularly.
Visualizations
References
- 1. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 2. Longevity, aging and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards disease-oriented dosing of rapamycin for longevity | EurekAlert! [eurekalert.org]
- 4. gethealthspan.com [gethealthspan.com]
- 5. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin and aging: When, for how long, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]
- 14. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
Technical Support Center: Troubleshooting Rapamycin Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges encountered when working with rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve rapamycin for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for dissolving rapamycin to create stock solutions for in vitro studies.[1][2][3][4][5] Rapamycin is highly soluble in DMSO, with concentrations of up to 40-200 mg/mL being achievable.[2][4] In ethanol, solubility is also good, reaching up to 25-90 mg/mL.[2][3][5]
Q2: Why does my rapamycin solution precipitate when I add it to my cell culture medium?
A2: Rapamycin is poorly soluble in aqueous solutions like cell culture media.[6][7] Precipitation typically occurs when a concentrated rapamycin stock solution (in DMSO or ethanol) is diluted too quickly or into a final concentration that exceeds its solubility limit in the aqueous medium. The organic solvent disperses, and the hydrophobic rapamycin molecules aggregate and precipitate out of the solution.
Q3: How can I prevent my rapamycin from precipitating in my cell culture medium?
A3: To prevent precipitation, it is crucial to perform a serial dilution of the rapamycin stock solution. A common technique involves a two-step dilution: first, dilute the concentrated stock into a small volume of pre-warmed (37°C) culture medium, vortexing gently to ensure it is clear.[1] Then, add this intermediate dilution to the final volume of the cell culture medium.[1] It is also recommended to add the culture medium to the rapamycin solution rather than the other way around, as this can reduce the formation of precipitates.[1]
Q4: What is the recommended storage condition for rapamycin stock solutions?
A4: Rapamycin stock solutions in DMSO or ethanol should be stored at -20°C for up to 2-3 months to maintain potency.[2][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[3][4]
Q5: Can I dissolve rapamycin directly in water or PBS?
A5: No, rapamycin is practically insoluble in water, with a solubility of only about 2.6 µg/mL.[6] Attempting to dissolve it directly in water or phosphate-buffered saline (PBS) will result in an undissolved suspension.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapamycin powder will not dissolve in the initial solvent (e.g., DMSO, Ethanol). | 1. Solvent quality is poor (e.g., contains water).2. Incorrect solvent used.3. Rapamycin has degraded. | 1. Use fresh, anhydrous grade DMSO or ethanol.[5]2. Confirm that you are using a recommended solvent like DMSO or ethanol.3. If the powder is old or has been stored improperly, it may have degraded. Use a fresh vial of rapamycin. |
| A precipitate forms immediately upon adding the rapamycin stock solution to the cell culture medium. | 1. The final concentration of rapamycin is too high for the aqueous medium.2. The stock solution was added too quickly.3. The culture medium was cold. | 1. Ensure the final concentration is within the working range (typically in the nM to low µM range).2. Perform a serial dilution as described in the FAQs and the protocol below.3. Pre-warm the culture medium to 37°C before adding the rapamycin solution.[1] |
| The cell culture medium becomes cloudy after adding rapamycin, but there is no visible precipitate. | 1. Formation of very fine, colloidal rapamycin particles.2. Interaction with components in the serum of the culture medium. | 1. While this may not immediately impact the experiment, it indicates poor solubility. Try the serial dilution method with gentle vortexing.2. If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium for the initial dilution step. |
| Inconsistent experimental results with different batches of rapamycin solution. | 1. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.2. Inaccurate initial weighing of the rapamycin powder. | 1. Aliquot stock solutions into single-use vials and store at -20°C.[3]2. Ensure accurate weighing using a calibrated microbalance. |
Quantitative Data Summary
The solubility of rapamycin in various solvents is summarized in the table below.
| Solvent | Solubility | Reference(s) |
| DMSO | 40 - 200 mg/mL | [2][4][5] |
| Ethanol | 25 - 90 mg/mL | [2][3][5] |
| Methanol | ~25 mg/mL | [8][9] |
| Chloroform | ~5 mg/mL | [8][9] |
| Water | ~2.6 µg/mL | [6][7] |
Experimental Protocols
Protocol for Preparing a 10 mM Rapamycin Stock Solution and Diluting for Cell Culture
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution: a. Accurately weigh out the desired amount of rapamycin powder. The molecular weight of rapamycin is 914.17 g/mol . To make 1 mL of a 10 mM stock solution, you will need 9.14 mg of rapamycin. b. Add the appropriate volume of anhydrous DMSO to the rapamycin powder to achieve a 10 mM concentration. c. Vortex the solution until the rapamycin is completely dissolved. The solution should be clear. d. Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C for up to 2-3 months.[2][3]
-
Dilute to a Working Concentration for Cell Culture (Example: 100 nM final concentration in 10 mL of medium): a. Thaw one aliquot of the 10 mM rapamycin stock solution at room temperature. b. Step 1: Intermediate Dilution. Prepare a 10 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) cell culture medium in a sterile microcentrifuge tube. c. Gently vortex the 10 µM intermediate solution to ensure it is well-mixed and clear.[1] d. Step 2: Final Dilution. Add 10 µL of the 10 µM intermediate solution to the final 10 mL volume of your cell culture. This will result in a final concentration of 100 nM. e. Gently swirl the culture flask or plate to mix.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
Caption: A workflow for troubleshooting rapamycin insolubility.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Rapamycin Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Rapamycin in animal models. The information is presented through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to facilitate effective and safe experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Rapamycin administration in animal models?
A1: The most frequently reported side effects of rapamycin in animal models include metabolic dysregulation, such as hyperglycemia and insulin resistance.[1] Other common toxicities involve weight loss, testicular degeneration, cataract formation, and impaired wound healing.[2] In some studies, particularly at higher doses or in combination with other drugs, effects on the kidneys, heart, and immune system have been noted.[3] For instance, Sprague-Dawley rats treated with 1.5 mg/kg/day of rapamycin showed focal myocardial necrosis.[3]
Q2: How does Rapamycin cause these toxic effects?
A2: Rapamycin primarily inhibits the mechanistic Target of Rapamycin (mTOR), specifically the mTOR Complex 1 (mTORC1).[4][5] While this inhibition is key to its therapeutic effects, it also disrupts normal cellular processes. Chronic inhibition of mTORC1 can lead to feedback activation of other pathways, and prolonged exposure can also affect mTOR Complex 2 (mTORC2), which is crucial for insulin signaling and glucose metabolism.[1][6] This disruption of mTORC2 is thought to be a primary cause of the metabolic side effects.[1]
Q3: Can intermittent dosing reduce Rapamycin's toxicity while maintaining its efficacy?
A3: Yes, intermittent dosing is a key strategy for mitigating toxicity. Studies in mice have shown that intermittent rapamycin treatment can extend lifespan similarly to continuous treatment but with reduced negative effects on glucose tolerance.[7][8][9] For example, a once-weekly rapamycin regimen in obese male mice on a high-fat diet extended lifespan without altering glucose or insulin levels.[10] However, some adverse effects, like testicular pathology, may not be rescued by intermittent schedules.[7]
Q4: What is the role of dose in Rapamycin-induced toxicity?
A4: Rapamycin's effects are highly dose-dependent.[11][12] High doses are more likely to cause toxicity, including non-selective inhibition of cell viability in both normal and cancer cells.[13] Conversely, lower doses can be effective in preventing certain pathologies with fewer side effects.[14] Finding the maximal tolerated dose that still achieves the desired therapeutic effect is critical for any experimental design.[14]
Q5: Are there combination therapies that can minimize Rapamycin's toxicity?
A5: Combining rapamycin with other drugs is an area of active research. For instance, combining rapamycin with the MEK inhibitor trametinib has been shown to extend lifespan in mice more than either drug alone, potentially allowing for lower, less toxic doses of each.[15] However, some combinations can exacerbate toxicity. When combined with cyclosporine at certain doses, rapamycin can potentiate nephrotoxicity, possibly due to hyperglycemia.[3][16]
Troubleshooting Guides
This section addresses common problems encountered during Rapamycin experiments and offers potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected Animal Weight Loss | - High dose of Rapamycin. - Drug formulation or vehicle issue causing poor intake (if administered in food/water). - Combination with other treatments exacerbating toxicity.[3] - General malaise affecting food/water consumption. | - Dose Reduction: Lower the dose of Rapamycin. In mice, higher doses are known to reduce developmental weight gain.[12] - Intermittent Dosing: Switch to an intermittent dosing schedule (e.g., once every 5 days or once weekly).[9][10] - Vehicle Control: Ensure the vehicle is well-tolerated. For dietary administration, conduct pilot studies on food palatability. - Monitor Food Intake: Quantify daily food and water consumption to identify anorexia. |
| Hyperglycemia / Glucose Intolerance | - Inhibition of mTORC2 due to chronic or high-dose Rapamycin exposure.[1] - Strain-specific sensitivity (e.g., C57BL/6 mice are susceptible).[17] - Diet interactions (e.g., high-fat diet can worsen metabolic effects).[1] | - Adopt Intermittent Dosing: This is the most effective strategy. Intermittent rapamycin was found to ameliorate glucose intolerance.[7][8] A regimen of 2mg/kg every 5 days did not impair glucose tolerance in female mice.[9] - Allow for Drug Holidays: The metabolic defects induced by rapamycin appear to be reversible upon cessation of treatment.[17] - Consider Genetic Background: Be aware of the known sensitivities of the animal strain being used. |
| High Mortality in Treatment Group | - Severe toxicity from an excessively high dose. - Synergistic toxicity with another administered agent.[3][16] - Off-target effects in a specific animal model or disease state. - Improper drug administration leading to injury or infection. | - Re-evaluate Dosing: Immediately review the dose calculation and consider a dose-ranging study to find the maximum tolerated dose (MTD).[14] - Review Combination Effects: If using combination therapy, research potential synergistic toxicities.[16] - Refine Administration Technique: Ensure proper technique for injections (e.g., intraperitoneal) or oral gavage to prevent physical trauma or peritonitis. - Necropsy: Perform a thorough necropsy on deceased animals to identify the cause of death (e.g., organ damage, infection). |
| Lack of Therapeutic Effect | - Insufficient dose or bioavailability. - Inappropriate dosing schedule for the target pathway. - Drug degradation due to improper storage or formulation. - Resistance mechanisms in the specific biological context. | - Increase Dose: If no toxicity is observed, a dose escalation may be warranted. Studies have shown that for some outcomes, higher doses are necessary.[11][12] - Pharmacodynamic Analysis: Measure downstream biomarkers of mTORC1 activity (e.g., phosphorylation of S6K1) in target tissues to confirm pathway inhibition.[18][19] - Check Formulation: Verify the stability and preparation of the rapamycin formulation. A common protocol involves dissolving in ethanol and then diluting with a vehicle of PEG400 and Tween 80.[20] |
Signaling & Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows relevant to Rapamycin experiments.
Caption: The mTOR signaling pathway showing Rapamycin's primary inhibition of mTORC1.
Caption: A typical experimental workflow for a Rapamycin study in animal models.
Caption: A decision flowchart for troubleshooting common Rapamycin-induced toxicities.
Quantitative Data Summary Tables
Table 1: Effects of Different Rapamycin Dosing Regimens on Lifespan and Toxicity in Mice
| Dosing Regimen | Animal Model | Key Findings on Lifespan | Key Findings on Toxicity | Citation(s) |
| Continuous (42 mg/kg in diet) | C57BL/6J Mice (Female) | Significant lifespan extension. | Induced glucose intolerance. | [7][8] |
| Intermittent (42 mg/kg in diet, every other week) | C57BL/6J Mice (Female) | Lifespan extension comparable to continuous. | Ameliorated glucose intolerance. Testicular pathology persisted. | [7][8] |
| Intermittent (2 mg/kg IP, every 5 days) | C57BL/6J Mice (Female, starting at 20 months) | Significant lifespan extension. | Did not impair glucose or insulin tolerance. | [9] |
| Weekly (Dose not specified) | Obese Male Mice on High-Fat Diet | Significantly extended lifespan (100% survival at 2 years vs. 40% in control). | Did not alter levels of p-Akt, glucose, or insulin. | [10] |
| Transient (42 ppm in diet for 3 months) | C57BL/6 Mice (Male, starting at 20 months) | Significant longevity benefit. | Side effects not the primary focus, but implies benefit without lifelong exposure. | [2] |
| High Dose (378 PPM in diet) | Ndufs4 KO Mice | Dramatically increased survival. | Caused significant reduction in animal size but no other overt toxicity noted. | [11][12] |
Table 2: Rapamycin Toxicity Profile in Different Animal Models
| Animal Model | Rapamycin Dose & Route | Observed Toxicities / Side Effects | Citation(s) |
| Sprague-Dawley Rats | 1.5 mg/kg/day IP | Reduced weight gain, focal myocardial necrosis, elevated plasma/urinary glucose. | [3] |
| Sprague-Dawley Rats | Combination: CsA (8 mg/kg) + RAPA (0.1 mg/kg) | Potentiated chronic nephrotoxicity, worsened glucose metabolism. | [16] |
| Beagle Dogs | 200 mg/kg Oral (high dose) | Emesis, diarrhea, anorexia, weight loss, heart lesions. | [21] |
| Beagle Dogs | 0.05 or 0.1 mg/kg Oral (3x/week) | No significant clinical side effects or abnormal hematological changes. | [21][22] |
| Common Marmoset Monkeys | Daily Oral | Minor metabolic consequences; small decrease in fat mass initially. No overall changes in body weight, blood lipids, or glucose metabolism. | [17] |
| A/J Mice | Aerosolized | No significant difference in toxicity between continuous or intermittent dosing via this route. | [23] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin for Intraperitoneal (IP) Injection
This protocol is adapted from methodologies used in various mouse studies.[20]
-
Materials:
-
Rapamycin powder (e.g., LC Laboratories, Cat. No. R-5000)
-
100% Ethanol (for stock solution)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH2O)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare Rapamycin Stock (50 mg/mL): Aseptically dissolve 100 mg of Rapamycin powder in 2 mL of 100% ethanol. Mix thoroughly until completely dissolved. Aliquot into sterile microcentrifuge tubes (e.g., 250 µL per tube) and store at -80°C for long-term stability.[20]
-
Prepare Vehicle Components:
-
10% PEG400 Solution: Mix 2 mL of PEG400 with 18 mL of sterile ddH2O.
-
10% Tween 80 Solution: Mix 2 mL of Tween 80 with 18 mL of sterile ddH2O. This may take time to fully dissolve.
-
-
Prepare Final Dosing Solution (1 mg/mL):
-
In a sterile tube, combine 5 mL of the 10% PEG400 solution and 5 mL of the 10% Tween 80 solution.
-
Thaw one aliquot of the 50 mg/mL Rapamycin stock solution.
-
Add 200 µL of the Rapamycin stock to the PEG/Tween mixture to achieve a final volume of 10.2 mL and a concentration of approximately 1 mg/mL.
-
Mix thoroughly.
-
-
Sterilization and Storage: Filter the final solution through a 0.22 µm syringe filter into a sterile container. Aliquot into single-use volumes and store at -20°C.[20]
-
Vehicle Control Preparation: Prepare a vehicle control solution using the same procedure but substituting the 200 µL of Rapamycin stock with 200 µL of 100% ethanol.
-
Administration:
-
Thaw the dosing solution and vehicle control before use.
-
Calculate the injection volume based on the animal's body weight and the desired dose (e.g., for a 6 mg/kg dose in a 30g mouse, inject 180 µL of the 1 mg/mL solution).[20]
-
Administer via intraperitoneal injection using appropriate animal handling and sterile techniques.
-
-
Protocol 2: Glucose Tolerance Test (GTT) for Assessing Metabolic Toxicity
This is a standard procedure to evaluate how an animal's body processes glucose, a key indicator of Rapamycin-induced metabolic dysfunction.[1][9]
-
Materials:
-
Glucometer and test strips
-
Sterile D-glucose solution (typically 10-20% in saline)
-
Animal scale
-
Heating lamp (optional, for vasodilation of tail vein)
-
Lancets for tail tipping
-
-
Procedure:
-
Fasting: Fast the animals overnight (typically 6-8 hours) with free access to water. This is crucial for accurate baseline glucose measurement.
-
Baseline Glucose (Time 0):
-
Weigh the animal.
-
Gently restrain the animal and obtain a small drop of blood by making a tiny nick at the tip of the tail vein.
-
Measure the blood glucose level using the glucometer. This is the 0-minute time point.
-
-
Glucose Administration:
-
Administer a bolus of sterile D-glucose solution via intraperitoneal injection. The standard dose is typically 1g or 2g of glucose per kg of body weight.
-
Calculate the injection volume based on the animal's weight and the concentration of your glucose solution.
-
-
Post-Injection Measurements:
-
Continue to measure blood glucose at specific time points after the glucose injection. Standard time points are typically 15, 30, 60, 90, and 120 minutes.
-
Record each measurement carefully.
-
-
Data Analysis:
-
Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes) for each animal and for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion. A larger AUC in the Rapamycin-treated group compared to the control group indicates glucose intolerance.[1]
-
Perform statistical analysis to compare the responses between groups.
-
-
References
- 1. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mTOR by Rapamycin Results in Auditory Hair Cell Damage and Decreased Spiral Ganglion Neuron Outgrowth and Neurite Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension - Rapamycin Longevity News [rapamycin.news]
- 9. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weekly administration of rapamycin improves survival and biomarkers in obese male mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 12. Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Synergistic effects of cyclosporine and rapamycin in a chronic nephrotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic consequences of long-term rapamycin exposure on common marmoset monkeys (Callithrix jacchus) | Aging [aging-us.com]
- 18. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapamycin administration is not a valid therapeutic strategy for every case of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
- 21. vidiumah.com [vidiumah.com]
- 22. A randomized controlled trial to establish effects of short-term rapamycin treatment in 24 middle-aged companion dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Confirming mTOR Inhibition by Rapamycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of the mechanistic target of rapamycin (mTOR) by Rapamycin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Rapamycin in inhibiting mTOR?
A1: Rapamycin, in complex with the intracellular protein FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1).[1][2][3] It binds to the FKBP12-Rapamycin Binding (FRB) domain on mTOR, preventing mTORC1 from accessing its substrates.[3] This action is highly specific to mTORC1, with mTOR Complex 2 (mTORC2) being largely insensitive to acute Rapamycin treatment.[3][4]
Q2: Why is it important to confirm mTOR inhibition experimentally?
A2: Confirming mTOR inhibition is crucial to validate that the observed cellular effects are indeed a consequence of targeting the mTOR pathway. This is essential for accurate data interpretation in basic research and for assessing the efficacy of Rapamycin and its analogs (rapalogs) in drug development.
Q3: What are the most reliable biomarkers for confirming mTORC1 inhibition by Rapamycin?
A3: The most reliable biomarkers are the phosphorylation states of mTORC1's direct downstream substrates. The two most widely accepted and utilized markers are:
-
p70 S6 Kinase (p70S6K or S6K1): A decrease in phosphorylation at key sites, such as Threonine 389 (Thr389), is a strong indicator of mTORC1 inhibition.[3][5]
-
eIF4E-binding protein 1 (4E-BP1): A decrease in phosphorylation at sites like Threonine 37/46 (Thr37/46) signifies mTORC1 inhibition.[5]
Q4: Can I measure the phosphorylation of mTOR itself to confirm inhibition?
A4: While mTOR is phosphorylated at several sites, such as Serine 2448 (Ser2448), this is often indicative of upstream signaling (like the PI3K/Akt pathway) leading to mTOR activation, rather than mTOR's own kinase activity.[6] Therefore, assessing the phosphorylation of downstream targets like p70S6K and 4E-BP1 is a more direct and reliable method to confirm the inhibition of mTORC1's kinase activity by Rapamycin.[7]
Q5: What is the recommended method for assessing the phosphorylation status of mTOR targets?
A5: Western blotting is the most common and accessible technique for this purpose.[4][8] It allows for the semi-quantitative analysis of changes in protein phosphorylation levels by using phospho-specific antibodies.
Experimental Workflow & Protocols
The general workflow for confirming mTOR inhibition involves treating cells or tissues with Rapamycin, preparing protein lysates, and then performing a Western blot to analyze the phosphorylation of mTORC1 downstream targets.
Caption: A streamlined workflow for mTOR inhibition confirmation.
Detailed Protocol: Western Blot for mTOR Downstream Targets
This protocol provides a general guideline. Optimization may be required based on the specific cell type, antibodies, and reagents used.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with Rapamycin at the desired concentration and duration. Include a vehicle-treated control group.
-
Place the cell culture dish on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant (protein extract) to a new tube.[5]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.[4]
3. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[5]
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[8] For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.[4]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[6][9]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), and anti-4E-BP1) overnight at 4°C with gentle shaking.[6][9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein for each sample.
Data Presentation and Interpretation
Quantitative data from Western blot analysis should be summarized to clearly demonstrate the effect of Rapamycin.
Table 1: Densitometric Analysis of mTORC1 Substrate Phosphorylation
| Treatment Group | Phospho-p70S6K (Thr389) / Total p70S6K (Relative Intensity) | Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Rapamycin (10 nM) | 0.35 ± 0.08 | 0.42 ± 0.06 |
| Rapamycin (50 nM) | 0.15 ± 0.05 | 0.21 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments. A clear dose-dependent decrease in the phosphorylation of both p70S6K and 4E-BP1 is indicative of successful mTORC1 inhibition.
Troubleshooting Guide
Issue: Weak or no signal for phospho-proteins.
-
Possible Cause: Ineffective Rapamycin treatment.
-
Solution: Verify the concentration and bioactivity of Rapamycin. Increase the treatment duration or concentration.
-
-
Possible Cause: Protein degradation.
-
Solution: Ensure that protease and phosphatase inhibitors were added to the lysis buffer and that samples were kept on ice or at 4°C throughout the procedure.
-
-
Possible Cause: Poor antibody performance.
-
Solution: Use an antibody concentration recommended by the manufacturer. Ensure the primary antibody is validated for Western blotting.
-
Issue: High background on the Western blot.
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washes with TBST.
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Variation in cell culture conditions.
-
Solution: Maintain consistent cell density, passage number, and growth conditions.
-
-
Possible Cause: Unequal protein loading.
-
Solution: Carefully perform protein quantification and load equal amounts of protein for all samples. Use a loading control (e.g., GAPDH or β-actin) to verify equal loading.
-
Signaling Pathway and Troubleshooting Logic
Caption: Rapamycin's inhibition of the mTORC1 signaling pathway.
References
- 1. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Rapamycin Formulation and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rapamycin, with a focus on alternative solvents, troubleshooting common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving Rapamycin for in vitro research?
A1: The most common solvent for dissolving Rapamycin for in vitro experiments is dimethyl sulfoxide (DMSO).[1][2][3] Ethanol is another frequently used solvent, although Rapamycin's solubility is lower in ethanol compared to DMSO.[1][2] For specific applications, dimethylformamide (DMF) can also be used, offering a solubility comparable to DMSO.[1]
Q2: Why is DMSO a popular choice for Rapamycin, and what are its potential drawbacks?
A2: DMSO is favored due to its high solubilizing capacity for Rapamycin, allowing for the preparation of concentrated stock solutions.[2][3] However, DMSO can exhibit cytotoxicity at higher concentrations in cell culture experiments. It is crucial to use a final DMSO concentration that is non-toxic to the specific cell line being studied, typically well below 1%.
Q3: Are there less toxic alternatives to DMSO for cell culture experiments?
A3: While DMSO is widely used, researchers seeking alternatives due to potential toxicity can consider ethanol. However, the lower solubility of Rapamycin in ethanol must be taken into account when preparing stock solutions.[1][2] For certain applications, novel green solvents like Cyrene™ are being explored as potential replacements for DMSO, offering comparable solvation properties with potentially lower toxicity.[4][5][6][7]
Q4: What solvent systems are recommended for in vivo administration of Rapamycin?
A4: For in vivo studies, Rapamycin is often formulated in a co-solvent system to ensure its solubility and stability in an aqueous environment. A common formulation involves an initial dissolution in a small amount of an organic solvent like ethanol or DMSO, followed by dilution in a vehicle containing polyethylene glycol (e.g., PEG400) and a surfactant like Tween 80 (polysorbate 80).
Q5: How should I store my Rapamycin stock solutions?
A5: Rapamycin stock solutions, typically prepared in DMSO or ethanol, should be stored at -20°C or -80°C to ensure stability.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous solutions of Rapamycin are not recommended for storage for more than a day.[2]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Rapamycin.
Issue 1: Precipitation of Rapamycin in Cell Culture Medium
-
Symptom: A fine, whitish precipitate is observed in the cell culture medium after the addition of Rapamycin.
-
Potential Causes:
-
Poor Solubility in Aqueous Medium: Rapamycin is highly hydrophobic and will precipitate when a concentrated stock solution (in a solvent like DMSO) is diluted too quickly or into a large volume of aqueous culture medium.
-
Incorrect Order of Addition: Adding a small volume of Rapamycin stock directly to a large volume of medium can cause localized high concentrations, leading to precipitation.
-
Temperature Shock: Adding a cold Rapamycin stock solution directly to warm culture medium can decrease its solubility.
-
-
Solutions:
-
Serial Dilution: Perform a serial dilution of the Rapamycin stock solution in the culture medium.
-
Correct Mixing Technique: Add the culture medium to the tube containing the Rapamycin stock solution, rather than the other way around. This allows for a more gradual dilution.
-
Pre-warming: Gently warm the Rapamycin stock solution to room temperature before adding it to the pre-warmed culture medium.
-
Issue 2: Inconsistent or No Effect of Rapamycin in Experiments
-
Symptom: Expected downstream effects of mTOR inhibition (e.g., decreased phosphorylation of S6K) are not observed or are highly variable.
-
Potential Causes:
-
Degradation of Rapamycin: Rapamycin can degrade in aqueous solutions, especially under basic pH conditions.[8][9][10] Improper storage or repeated freeze-thaw cycles of the stock solution can also lead to degradation.
-
Inaccurate Concentration: Errors in the initial weighing of the compound or in serial dilutions can lead to a final concentration that is too low to elicit a biological response.
-
Precipitation: The compound may have precipitated out of solution, reducing its effective concentration (see Issue 1).
-
-
Solutions:
-
Freshly Prepare Solutions: Prepare fresh dilutions of Rapamycin from a properly stored, aliquoted stock solution for each experiment.
-
Verify Stock Concentration: If possible, verify the concentration of the stock solution using a spectrophotometer or other analytical method.
-
Ensure Complete Dissolution: Visually inspect the diluted solution to ensure no precipitation has occurred before adding it to the cells.
-
Data Presentation
Table 1: Solubility of Rapamycin in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference(s) |
| DMSO | ~10 - 200 | ~10.9 - 218.8 | [1][2][3] |
| Ethanol | ~0.25 - 50 | ~0.27 - 54.7 | [1][2][3] |
| DMF | ~10 | ~10.9 | [1] |
| Methanol | ~25 | ~27.3 | [3][11] |
| Chloroform | ~5 | ~5.5 | [3] |
| Acetone | Soluble | - | [3] |
| Water | Very Poorly Soluble | ~5-20 µM | [2] |
Note: Solubility can vary depending on the source and purity of Rapamycin and the specific conditions of dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
-
Materials:
-
Rapamycin powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of Rapamycin powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.914 mg of Rapamycin (Molecular Weight: 914.17 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 0.914 mg of Rapamycin.
-
Vortex the solution until the Rapamycin is completely dissolved. Gentle warming (to room temperature) may aid in dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Evaluating the Efficacy of Different Rapamycin Solvent Formulations in Cell Culture
-
Objective: To determine the optimal solvent system for Rapamycin that maximizes efficacy (mTOR inhibition) while minimizing cytotoxicity.
-
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Rapamycin
-
Various solvents to be tested (e.g., DMSO, Ethanol, PEG400, Tween 80)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Antibodies for Western blotting (e.g., anti-phospho-S6K, anti-S6K, anti-actin)
-
-
Procedure:
-
Prepare Rapamycin Stock Solutions: Prepare concentrated stock solutions of Rapamycin in each of the solvent systems to be tested.
-
Cell Seeding: Seed cells in 96-well plates for viability assays and in 6-well plates for Western blotting at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
For viability assays, treat the cells with a range of concentrations of Rapamycin in each solvent system. Include a vehicle control for each solvent system.
-
For Western blotting, treat the cells with a concentration of Rapamycin known to inhibit mTOR (e.g., 20 nM) in each solvent system.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Viability Assay: Following the manufacturer's instructions for the chosen viability assay, measure the cell viability in the 96-well plates.
-
Western Blotting:
-
Lyse the cells from the 6-well plates and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6K and total S6K. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Compare the cell viability across the different solvent systems to assess cytotoxicity.
-
Quantify the band intensities from the Western blot to determine the ratio of phospho-S6K to total S6K. A decrease in this ratio indicates mTOR inhibition.
-
Select the solvent system that provides significant mTOR inhibition with the lowest cytotoxicity.
-
-
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gethealthspan.com [gethealthspan.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Rapamycin Frequently Asked Questions (FAQ) - News - Rapamycin Longevity News [rapamycin.news]
- 7. drdavidfein.com [drdavidfein.com]
- 8. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin CAS#: 53123-88-9 [m.chemicalbook.com]
Technical Support Center: Rapamycin Treatment & Cell Viability Assays
Welcome to the technical support center for researchers encountering artifacts in cell viability assays following Rapamycin treatment. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you generate reliable and accurate data.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent or unexpected after Rapamycin treatment?
A1: Unexpected results with Rapamycin are common and often stem from the drug's specific mechanism of action, which can create artifacts in certain assay types. Rapamycin is primarily cytostatic (inhibits cell proliferation) rather than cytotoxic (kills cells), especially at lower concentrations.[1][2] It inhibits the mTORC1 signaling pathway, which not only slows cell cycle progression but also profoundly alters cellular metabolism and induces autophagy.[3][4] These downstream effects can directly interfere with the readouts of common viability assays, particularly those that rely on mitochondrial metabolic activity.
Q2: My MTT or XTT assay shows a stable or even increased signal after Rapamycin treatment. Does this mean my cells are resistant?
A2: Not necessarily. This is a classic artifact. Assays like MTT, XTT, MTS, and Resazurin measure viability indirectly by quantifying the metabolic activity of mitochondrial dehydrogenases.[5][6] Rapamycin can alter mitochondrial function and cellular metabolism, sometimes leading to an enhanced metabolic state or changes in NADH/NADPH levels that produce a stronger signal, even if the cells have stopped proliferating.[7][8][9] This creates a misleading result where growth-arrested cells appear as viable or even more metabolically active than untreated cells. Therefore, a stable or increased MTT signal can mask the potent anti-proliferative effects of Rapamycin.[10]
Q3: How does Rapamycin-induced autophagy affect my viability assay results?
A3: Rapamycin is a potent inducer of autophagy, a cellular recycling process.[4][11][12] Autophagy can be a pro-survival mechanism, allowing cells to endure the stress of mTOR inhibition. However, it can also lead to a form of programmed cell death distinct from apoptosis.[13] This dual role complicates interpretation. An assay measuring ATP levels might show a decrease as the cell consumes energy for autophagy, while an assay measuring cell number might remain unchanged if the cells are merely arrested. For accurate interpretation, it may be necessary to use autophagy inhibitors (like Chloroquine) as a control to dissect the effects of autophagy from other Rapamycin-induced outcomes.[11][14]
Q4: What is the difference between a cytostatic and a cytotoxic effect, and how do I choose an assay to differentiate them?
A4:
-
Cytostatic Effect: The agent inhibits cell division and proliferation, leading to cell cycle arrest. The total number of cells remains relatively constant. Rapamycin often has a cytostatic effect.[1][15]
-
Cytotoxic Effect: The agent actively kills cells, leading to a decrease in the total number of viable cells. High doses of Rapamycin can be cytotoxic.[1]
To differentiate these effects, it is best to use orthogonal assays. For example:
-
Use an ATP-based assay (like CellTiter-Glo®) or a protease-based viability assay to measure the health of the remaining cell population.[5]
-
Combine this with an assay that measures total cell number, such as Crystal Violet or Sulforhodamine B (SRB) staining, which quantifies cellular protein. This combination can reveal if a lower viability signal is due to cell death (decreased cell number) or metabolic slowdown (stable cell number).
Troubleshooting Guide
This section provides a structured approach to identifying and solving common issues.
Problem 1: High background or inconsistent readings in tetrazolium (MTT, XTT, MTS) assays.
-
Potential Cause: Rapamycin or its vehicle (e.g., DMSO) may be reacting with the assay reagents.[16] Phenol red in culture media can also interfere with absorbance readings.[17]
-
Solution: Always run a "no-cell" control containing media, Rapamycin at the highest concentration, and the assay reagent to measure any direct chemical interference. Use phenol red-free media if possible for the final incubation with the reagent.
Problem 2: Discrepancy between viability data and visual observation (e.g., microscopy).
-
Potential Cause: The assay is measuring metabolic activity, not cell number. Microscopy might show a stable number of cells that appear morphologically healthy, while an MTT assay gives a high reading. This reflects the cytostatic effect of Rapamycin, where cells are viable but not proliferating.[10]
-
Solution: Switch to an endpoint assay that quantifies cell number directly, such as Crystal Violet staining. This method stains the DNA and protein of adherent cells and is independent of metabolic state.
Table 1: Comparison of Cell Viability Assays for Use with Rapamycin
| Assay Type | Principle | Potential Artifact with Rapamycin | Recommendation |
| MTT / XTT / MTS | Mitochondrial dehydrogenase activity reduces a tetrazolium salt to a colored formazan product.[6] | High Risk. Rapamycin alters mitochondrial metabolism, potentially increasing or decreasing the signal irrespective of cell number, masking its cytostatic effect.[7][9] | Not Recommended. Use only if validated against a cell counting method. |
| Resazurin (AlamarBlue®) | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[5][18] | High Risk. Similar to MTT, this assay is dependent on metabolic redox activity and is prone to similar artifacts.[19] | Not Recommended. Prone to the same interferences as tetrazolium assays. |
| ATP-Based Luminescence | Measures intracellular ATP levels using a luciferase reaction; ATP is a marker of metabolically active cells.[5][18] | Low-to-Moderate Risk. ATP levels correlate well with cell viability. While Rapamycin can alter energy metabolism, the link between ATP and viability is more direct than formazan production.[20] | Recommended. Generally more reliable than metabolic dye reduction assays. Offers high sensitivity. |
| Crystal Violet / SRB | Stains total protein or DNA of adherent cells, providing a measure of total biomass/cell number. | Low Risk. Measures the endpoint cell number and is independent of the cells' metabolic state. | Highly Recommended. Excellent for differentiating cytostatic vs. cytotoxic effects. Not suitable for cells in suspension. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membranes into the culture medium. | Measures Cytotoxicity Only. This assay will not detect cytostatic effects. It only measures cell death.[21] | Useful as an Orthogonal Assay. Use in combination with a viability assay to specifically confirm cell death. |
| Real-Time Viability | A non-toxic protease substrate is added to the culture; viable cells cleave it to produce a fluorescent signal, measured over time. | Low Risk. Allows for continuous monitoring and is less susceptible to metabolic artifacts. Can clearly show the onset of growth arrest. | Highly Recommended. Ideal for kinetic studies and differentiating cytostatic from cytotoxic responses. |
Visualized Guides & Pathways
Rapamycin's Mechanism of Action
The following diagram illustrates how Rapamycin inhibits the mTORC1 pathway, leading to the downstream biological effects that can confound viability assays.
Caption: Simplified mTORC1 signaling pathway showing inhibition by Rapamycin.
Troubleshooting Workflow for Viability Assays
Use this decision tree to diagnose the source of artifacts in your experiment.
Caption: A decision tree for troubleshooting Rapamycin viability assay artifacts.
Experimental Protocols
Protocol 1: General Rapamycin Treatment for Adherent Cells
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density determined to ensure they are in the exponential growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Stock Solution: Prepare a high-concentration stock of Rapamycin (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of Rapamycin stock and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest Rapamycin dose, typically <0.1%).
-
Cell Treatment: Carefully remove the old medium from the cells. Add the prepared media containing the different concentrations of Rapamycin or the vehicle control to the respective wells.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[22][23]
-
Assay: Proceed with the chosen cell viability assay.
Protocol 2: MTT Assay (For Illustrative Purposes)
Note: This assay is prone to artifacts with Rapamycin.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
MTT Incubation: Following Rapamycin treatment (Protocol 1), add MTT stock solution to each well to a final concentration of 0.5 mg/mL.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[17]
-
Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO or a 0.05 N HCl in isopropanol solution) to each well.[21]
-
Reading: Place the plate on a shaker for 5-15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm using a microplate reader.[17]
Protocol 3: ATP-Based Luminescence Assay (Recommended Alternative)
This protocol is based on the principle of assays like CellTiter-Glo®.
-
Plate Equilibration: After the Rapamycin treatment period, remove the multi-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. The reagent should also be equilibrated to room temperature.
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This single step lyses the cells and initiates the luciferase reaction.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Reading: Measure the luminescence of each well using a microplate reader capable of reading luminescence. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.
References
- 1. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin potentiates cytotoxicity by docetaxel possibly through downregulation of Survivin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acids and mTOR: Rapamycin Influences Metabolism [blog.soin-et-nature.com]
- 4. Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Rapamycin regulates biochemical metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin increases oxidative metabolism and enhances metabolic flexibility in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling Mechanisms that Suppress the Cytostatic Actions of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 19. researchgate.net [researchgate.net]
- 20. Beneficial metabolic effects of rapamycin are associated with enhanced regulatory cells in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 22. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
Rapamycin vs. Torin 1: A Comparative Guide to mTOR Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate mTOR inhibitor is critical for the precise dissection of cellular signaling pathways and the development of targeted therapeutics. This guide provides an objective comparison of two widely used mTOR inhibitors, Rapamycin and Torin 1, focusing on their mechanisms of action, specificity, and performance in experimental settings.
This comparison guide synthesizes data from multiple studies to highlight the key differences between the allosteric mTORC1 inhibitor, Rapamycin, and the ATP-competitive mTOR kinase inhibitor, Torin 1. We present quantitative data in structured tables, detail common experimental protocols for their evaluation, and provide visualizations of the mTOR signaling pathway and experimental workflows to aid in the rational selection of the most suitable inhibitor for your research needs.
Mechanism of Action and Specificity
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes play central roles in regulating cell growth, proliferation, metabolism, and survival.
Rapamycin , a macrolide antibiotic, acts as an allosteric inhibitor of mTOR. It first binds to the immunophilin FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex. This interaction does not directly inhibit the kinase activity of mTOR but rather interferes with the accessibility of some mTORC1 substrates, leading to a partial and selective inhibition of mTORC1 signaling.[1] The effect of Rapamycin on mTORC2 is generally considered to be indirect and cell-type dependent, often requiring prolonged exposure to inhibit mTORC2 assembly and function.[2]
Torin 1 , in contrast, is a potent and selective ATP-competitive inhibitor of the mTOR kinase.[3] It directly targets the catalytic site of mTOR, thereby inhibiting the kinase activity of both mTORC1 and mTORC2.[3] This leads to a more complete and direct inhibition of both mTOR complexes compared to Rapamycin.[4]
Table 1: Comparison of Mechanistic and Specificity Attributes
| Feature | Rapamycin | Torin 1 |
| Mechanism of Action | Allosteric inhibitor of mTORC1 | ATP-competitive inhibitor of mTOR kinase |
| Binding Site | FRB domain of mTOR (via FKBP12) | ATP-binding site of mTOR |
| mTORC1 Inhibition | Partial and selective | Complete and direct |
| mTORC2 Inhibition | Indirect, cell-type dependent, requires prolonged exposure | Direct and potent |
| Off-Target Effects | Generally considered highly specific for mTOR due to its unique mechanism.[1] | Highly selective for mTOR, with some studies showing minimal off-target effects at effective concentrations.[4] |
Quantitative Comparison of Inhibitory Activity
The potency of Rapamycin and Torin 1 can be compared by examining their half-maximal inhibitory concentrations (IC50) in various assays, such as cell viability and kinase activity assays.
Table 2: Comparative IC50 Values for Cell Viability
| Cell Line | Rapamycin (IC50) | Torin 1 (IC50) | Reference |
| Kelly (Neuroblastoma) | Not specified | 11.69 nM | [2] |
| IMR-32 (Neuroblastoma) | 40 µM | 29.67 nM | [2] |
| SK-N-BE(2) (Neuroblastoma) | 24.27 µM | 28.52 nM | [2] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 3: Comparative Inhibition of mTORC1 and mTORC2 Kinase Activity
| Complex | Rapamycin (IC50) | Torin 1 (IC50) | Reference |
| mTORC1 | Effective at nM concentrations for some substrates | 2 nM | [3] |
| mTORC2 | Generally resistant to acute treatment | 10 nM | [3] |
Effects on Downstream mTOR Signaling
The differential mechanisms of Rapamycin and Torin 1 result in distinct effects on the phosphorylation of downstream targets of mTORC1 and mTORC2.
Table 4: Dose-Dependent Effects on Key Downstream Targets (Western Blot Data Synthesis)
| Inhibitor | Concentration | p-S6K (T389) (mTORC1) | p-4E-BP1 (T37/46) (mTORC1) | p-Akt (S473) (mTORC2) | Reference |
| Rapamycin | 100 nM | ↓↓↓ | ↓ | ↔ or ↑ | [5][6] |
| 1000 nM | ↓↓↓ | ↓↓ | ↔ or ↑ | [5] | |
| 3000 nM | ↓↓↓ | ↓↓ | ↔ or ↑ | [5] | |
| Torin 1 | 10 nM | ↓↓↓ | ↓↓↓ | ↓↓↓ | [5] |
| 100 nM | ↓↓↓ | ↓↓↓ | ↓↓↓ | [5] | |
| 1000 nM | ↓↓↓ | ↓↓↓ | ↓↓↓ | [5] |
Arrow notation: ↓↓↓ (strong inhibition), ↓↓ (moderate inhibition), ↓ (weak inhibition), ↔ (no significant change), ↑ (increase).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: mTOR signaling pathway showing the points of inhibition for Rapamycin and Torin 1.
References
- 1. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medsci.org [medsci.org]
- 3. rapamycin.us [rapamycin.us]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rapamycin and Everolimus: Unraveling the Nuances of mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Rapamycin (also known as Sirolimus) and its derivative, Everolimus, are pivotal tools in biomedical research and clinical practice, primarily recognized for their potent inhibition of the mammalian target of rapamycin (mTOR). As allosteric inhibitors, they have carved a niche in immunosuppression and oncology. While structurally similar, subtle molecular distinctions translate into significant differences in their pharmacokinetic profiles, and potentially, their pharmacodynamic effects. This guide provides an objective comparison of Rapamycin and Everolimus, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate agent for their specific needs.
At a Glance: Key Differences
| Feature | Rapamycin (Sirolimus) | Everolimus |
| Primary Target | mTORC1 | mTORC1 |
| mTORC2 Interaction | Chronic exposure may inhibit mTORC2 assembly and function in some cell types. | May have a higher potency for interacting with and inhibiting mTORC2 compared to Rapamycin.[1] |
| Oral Bioavailability | Lower | Higher[1] |
| Half-life | Longer (approx. 62 hours) | Shorter (approx. 30 hours) |
| Clinical Approvals | Immunosuppression (e.g., renal transplantation), Lymphangioleiomyomatosis | Immunosuppression, various cancers (renal cell carcinoma, breast cancer, neuroendocrine tumors), tuberous sclerosis complex.[2] |
Mechanism of Action: A Tale of Two Complexes
Both Rapamycin and Everolimus exert their effects by forming a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[2] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in cell growth, proliferation, and survival.
While both drugs are potent inhibitors of mTORC1, evidence suggests a differential impact on mTOR Complex 2 (mTORC2). mTORC2 is generally considered insensitive to acute Rapamycin treatment.[3] However, prolonged exposure to Rapamycin may disrupt mTORC2 assembly and function in certain cell types.[3] In contrast, some studies suggest that Everolimus may have a greater propensity to interact with and inhibit mTORC2, which could contribute to its distinct biological activities.[1]
Caption: mTOR Signaling Pathway and Inhibition by Rapamycin and Everolimus.
Pharmacokinetics: A Clear Distinction
The most significant and clinically relevant differences between Rapamycin and Everolimus lie in their pharmacokinetic properties. These differences are primarily attributed to the 2-hydroxyethyl group at C40 in Everolimus, which is absent in Rapamycin.
| Parameter | Rapamycin (Sirolimus) | Everolimus |
| Oral Bioavailability | ~14% | ~43% |
| Time to Peak Concentration (Tmax) | ~1-2 hours | ~1-2 hours |
| Elimination Half-life (t1/2) | ~62 hours | ~30 hours |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 |
Note: These values are approximate and can vary depending on the patient population and clinical context.
The higher oral bioavailability of Everolimus means that a greater proportion of the administered dose reaches the systemic circulation. Its shorter half-life results in less drug accumulation with chronic dosing compared to Rapamycin.
Preclinical Efficacy: Context is Key
Direct head-to-head preclinical studies have revealed context-dependent differences in the efficacy of Rapamycin and Everolimus.
Diabetic Nephropathy Model (db/db mice):
A study comparing the two drugs in a mouse model of diabetic nephropathy found that Everolimus was significantly more effective than Rapamycin at the same dose in improving renal function and reducing glomerular hypertrophy and extracellular matrix accumulation in vivo.[4] Interestingly, in vitro experiments in the same study showed that Rapamycin was more potent at inhibiting high glucose-induced TGF-β1 secretion and p70S6K phosphorylation.[4] The authors suggest that the superior in vivo efficacy of Everolimus may be attributable to its more favorable pharmacokinetic profile, leading to better tissue exposure.[4]
| Parameter | Control | Rapamycin (2mg/kg/day) | Everolimus (2mg/kg/day) |
| 24h Urine Albumin (μg) | 120 ± 25 | 85 ± 18 | 60 ± 15# |
| Glomerular Volume (x10^3 μm^3) | 650 ± 80 | 520 ± 70 | 450 ± 60# |
p < 0.05 vs Control; #p < 0.05 vs Rapamycin. Data adapted from a study in a diabetic mouse model.[4]
Neuroinflammation Model (Kainic Acid-induced):
In a study investigating neuroinflammation, Everolimus was found to be more effective than Rapamycin in attenuating neuroinflammatory responses. This superior effect was potentially mediated by a more significant inhibition of the ERK phosphorylation pathway by Everolimus.
Clinical Data: A Paucity of Direct Comparisons
Despite their widespread use, there is a notable lack of large, head-to-head clinical trials directly comparing the efficacy and safety of Rapamycin and Everolimus for the same indication, particularly in oncology.[2]
One area where a direct comparison has been made is in the context of drug-eluting stents. A meta-analysis of 11 randomized trials comparing Everolimus-eluting stents (EES) with Sirolimus-eluting stents (SES) found that EES were associated with a significantly lower risk of definite stent thrombosis and a trend towards lower rates of target lesion revascularization compared to SES.[5][6]
Side Effect Profile: A Class Effect
The side effect profiles of Rapamycin and Everolimus are largely similar, reflecting their shared mechanism of action as mTOR inhibitors. Common adverse events include:
| Adverse Event | Rapamycin (Sirolimus) | Everolimus |
| Stomatitis/Mucositis | Common | Common |
| Hyperlipidemia | Common | Common |
| Myelosuppression | Common | Common |
| Non-infectious Pneumonitis | Less Common | Less Common |
| Metabolic Effects (e.g., hyperglycemia) | Can occur | Can occur |
The incidence and severity of these side effects are generally dose-dependent.
Experimental Protocols
Western Blotting for mTOR Pathway Activation
This protocol describes the general steps for assessing the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with Rapamycin, Everolimus, or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
In Vivo Neuroinflammation Model (Kainic Acid)
This protocol outlines a model for inducing neuroinflammation in mice to compare the effects of Rapamycin and Everolimus.
1. Animal Model:
-
Use adult male C57BL/6 mice.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
2. Drug Administration:
-
Administer Rapamycin, Everolimus, or vehicle control (e.g., intraperitoneally) at the desired dose and schedule prior to kainic acid injection.
3. Kainic Acid Injection:
-
Anesthetize the mice with an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Inject a sterile solution of kainic acid (e.g., 1 nmol in 50 nL) into the hippocampus.
4. Post-injection Monitoring and Tissue Collection:
-
Monitor the animals for seizure activity.
-
At a predetermined time point (e.g., 24 or 72 hours post-injection), euthanize the mice.
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix in 4% paraformaldehyde before processing for histology or molecular analysis.
5. Analysis:
-
Assess neuroinflammation by immunohistochemistry for markers such as Iba1 (microglia) and GFAP (astrocytes).
-
Quantify neuronal damage using Nissl staining or Fluoro-Jade staining.
-
Analyze the expression of inflammatory mediators (e.g., TNF-α, IL-1β) by qPCR or ELISA.
Caption: In Vivo Neuroinflammation Model Workflow.
Conclusion
Rapamycin and Everolimus, while both potent mTORC1 inhibitors, are not interchangeable. Everolimus's distinct pharmacokinetic profile, characterized by higher oral bioavailability and a shorter half-life, may offer advantages in certain therapeutic contexts, potentially leading to improved efficacy as suggested by some preclinical models. Furthermore, its potentially greater interaction with mTORC2 and differential effects on other signaling pathways like ERK phosphorylation warrant further investigation to fully elucidate its unique biological properties. The choice between Rapamycin and Everolimus for research or clinical development should be guided by a careful consideration of these differences, the specific biological question being addressed, and the desired therapeutic outcome. The lack of direct comparative clinical trials in many areas highlights a critical knowledge gap and an opportunity for future research to further refine our understanding and application of these powerful mTOR inhibitors.
References
- 1. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Everolimus vs. rapamycin for treating diabetic nephropathy in diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of everolimus-versus sirolimus-eluting stents: a systematic review and meta-analysis of 11 randomized trials [crd.york.ac.uk]
A Researcher's Guide to Validating Rapamycin's Target Engagement in Cells
An objective comparison of key experimental methods for confirming the interaction of Rapamycin with its molecular target, mTOR, within a cellular context. This guide is tailored for researchers, scientists, and drug development professionals seeking to robustly validate the efficacy of Rapamycin and its analogues.
Rapamycin, a macrolide compound, is a cornerstone of research into cellular growth, proliferation, and metabolism due to its specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] Validating that Rapamycin effectively engages with mTOR in a cellular environment is a critical step in pre-clinical research and drug development. This guide provides a comparative overview of the most common methods used to confirm this target engagement, complete with experimental data and detailed protocols to aid in experimental design and interpretation.
The mTOR Signaling Nexus: Rapamycin's Mode of Action
Rapamycin exerts its inhibitory effect by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream substrates, primarily S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are key regulators of protein synthesis and cell growth.
Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Comparison of Target Validation Methods
Several robust methods are available to validate Rapamycin's engagement with mTOR. The choice of assay depends on the specific experimental question, available resources, and the desired throughput. The following table provides a comparative summary of the most widely used techniques.
| Method | Principle | Measures | Advantages | Disadvantages | Typical Rapamycin IC50 |
| Western Blotting | Immunoassay to detect changes in the phosphorylation state of mTOR downstream targets. | Downstream pathway inhibition. | Widely accessible, relatively inexpensive, provides information on pathway activity. | Indirect measure of target engagement, semi-quantitative, lower throughput. | ~0.1 - 10 nM (cell type dependent) |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by purified or immunoprecipitated mTOR in the presence of an inhibitor. | Direct enzymatic inhibition. | Direct measure of kinase inhibition, allows for precise IC50 determination. | Requires purified components, may not reflect cellular context, lower throughput. | ~0.1 nM |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates. | Direct target binding. | Measures target engagement in a physiological context, label-free.[2] | Can be low throughput (Western blot readout), may not work for all proteins.[3] | Not typically used for IC50 determination, but for confirming engagement. |
| Drug Affinity Responsive Target Stability (DARTS) | Measures the change in protease susceptibility of a protein upon ligand binding in cell lysates. | Direct target binding. | Label-free, does not require compound modification, can be used for target identification.[4] | Performed in cell lysates, sensitivity can be protease-dependent, may not be suitable for membrane proteins.[4][5] | Can be used to estimate binding affinity. |
Detailed Experimental Protocols
Western Blotting for Phospho-S6K1 and Phospho-4E-BP1
This method indirectly assesses mTORC1 activity by measuring the phosphorylation of its key downstream effectors. A decrease in the phosphorylated forms of S6K1 (at Thr389) and 4E-BP1 (at Ser65) upon Rapamycin treatment indicates successful target engagement.[6][7]
Figure 2: General workflow for Western blotting to assess mTORC1 activity.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of Rapamycin (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389) and phospho-4E-BP1 (Ser65), as well as total S6K1 and 4E-BP1 as loading controls, overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a recombinant substrate in the presence of Rapamycin.[9]
Figure 3: Workflow for an in vitro mTOR kinase assay.
Protocol:
-
mTORC1 Immunoprecipitation: Lyse cells in a CHAPS-based buffer and immunoprecipitate mTORC1 using an anti-mTOR or anti-Raptor antibody.[10]
-
Rapamycin-FKBP12 Complex Formation: Pre-incubate Rapamycin with recombinant FKBP12 to form the inhibitory complex.[10]
-
Kinase Reaction:
-
Incubate the immunoprecipitated mTORC1 with the Rapamycin-FKBP12 complex or vehicle control.
-
Initiate the kinase reaction by adding a recombinant substrate (e.g., GST-4E-BP1) and ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[2]
Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with Rapamycin or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble mTOR in each sample by Western blotting. An increase in the amount of soluble mTOR at higher temperatures in the Rapamycin-treated samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay relies on the principle that ligand binding can protect a protein from proteolytic degradation.[4]
Figure 5: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Protocol:
-
Cell Lysis: Prepare a native cell lysate using a non-denaturing lysis buffer.[11]
-
Compound Incubation: Incubate the cell lysate with varying concentrations of Rapamycin or a vehicle control.[11]
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.[11][12]
-
Analysis: Stop the digestion and analyze the samples by Western blotting for the mTOR protein. A higher amount of intact mTOR in the Rapamycin-treated samples compared to the control indicates that Rapamycin binding protected mTOR from degradation.
Conclusion
The validation of Rapamycin's target engagement is a multifaceted process with several reliable methods at the researcher's disposal. Western blotting provides a straightforward, albeit indirect, assessment of mTORC1 pathway inhibition. For a more direct measure of enzymatic inhibition, the in vitro kinase assay is the gold standard. To confirm direct binding in a more physiologically relevant context, CETSA and DARTS offer powerful, label-free alternatives. The selection of the most appropriate method will be guided by the specific research question, available resources, and the desired level of detail. By carefully considering the advantages and limitations of each technique, researchers can confidently and accurately validate the cellular effects of Rapamycin and other mTOR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 12. pnas.org [pnas.org]
Genetic Knockout of mTOR vs. Rapamycin Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the mechanistic target of rapamycin (mTOR) signaling pathway is critical for designing effective experiments and developing targeted therapies. This guide provides an objective comparison between two primary methods of mTOR inhibition: genetic knockout and pharmacological treatment with rapamycin, supported by experimental data and detailed protocols.
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream processes.[2] Dysregulation of the mTOR signaling pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurological disorders. Consequently, inhibiting this pathway is a major focus of biomedical research.
This guide will delve into the specifics of mTOR knockout and rapamycin treatment, highlighting their differential effects on mTORC1 and mTORC2, the potential for off-target effects and compensatory signaling, and the resulting phenotypic outcomes.
Comparison of mTOR Knockout vs. Rapamycin Treatment
| Feature | Genetic Knockout of mTOR | Rapamycin Treatment |
| Target Specificity | Complete and specific ablation of mTOR protein. Conditional knockouts allow for tissue- and time-specific deletion. | Allosteric inhibitor that forms a complex with FKBP12 to bind to the FRB domain of mTOR, primarily inhibiting mTORC1.[3] |
| Effect on mTORC1 | Complete loss of mTORC1 activity. | Potent, acute inhibition of most mTORC1 functions.[4] Some mTORC1-dependent processes can be rapamycin-resistant. |
| Effect on mTORC2 | Complete loss of mTORC2 activity. | Acutely insensitive.[2] Chronic or prolonged treatment can disrupt mTORC2 assembly and signaling in certain cell types.[2][4] |
| Temporal Control | Permanent gene deletion. Inducible systems (e.g., Cre-Lox) allow for temporal control. | Reversible inhibition dependent on drug administration and half-life. |
| Systemic vs. a Localized Effect | Can be systemic (whole-body knockout) or localized (tissue-specific knockout). | Systemic effects following administration. |
| Compensatory Mechanisms | Can lead to developmental compensation or activation of alternative signaling pathways. | Can induce feedback activation of survival pathways, such as the MEK/ERK and Akt signaling pathways.[5][6] |
| Phenotypic Outcomes | Complete mTOR knockout is embryonic lethal.[7] Tissue-specific knockouts have diverse and often severe phenotypes. | Extends lifespan in various model organisms.[8] Used as an immunosuppressant and anti-cancer agent.[9] |
| Off-Target Effects | Minimal, directly related to the loss of mTOR function. | Generally considered highly specific to mTOR, though long-term use can have metabolic side effects.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of mTOR genetic manipulation and rapamycin treatment on key cellular processes.
Table 1: Effects on Neuronal Morphology
| Parameter | Control | Raptor-KO (mTORC1 inactivation) | Rictor-KO (mTORC2 inactivation) | Rapamycin Treatment |
| Soma Area (µm²) | 180 ± 8 | 146 ± 6 (p=0.007 vs. Control) | 126 ± 4 (p<0.001 vs. Control) | N/A |
| Total Dendritic Length (µm) | 1260 ± 116 | 747 ± 70 (p<0.001 vs. Control) | 815 ± 78 (p=0.043 vs. Control) | N/A |
| Data from a study on cultured neurons, highlighting that inactivation of either mTORC1 or mTORC2 is sufficient to decrease neuronal soma area and dendritic length.[10] |
Table 2: Effects on Cell Proliferation and Signaling
| Cell Line | Treatment | Proliferation Inhibition | p-S6 (mTORC1 activity) | p-Akt (S473) (mTORC2 activity) |
| Renal Cell Carcinoma | Rapamycin | Moderate | Strong Inhibition | No acute inhibition |
| Renal Cell Carcinoma | BEZ235 (catalytic mTOR inhibitor) | Strong | Strong Inhibition | Strong Inhibition |
| Lung Cancer Cells | siRNA vs. mTOR | Decreased glucose metabolism | Inhibition | Inhibition |
| Lung Cancer Cells | siRNA vs. Raptor | Decreased glucose metabolism | Inhibition | No Inhibition |
| Lung Cancer Cells | siRNA vs. Rictor | Decreased glucose metabolism | No Inhibition | Inhibition |
| Compiled from studies showing that catalytic mTOR inhibitors are more effective at attenuating proliferation than allosteric inhibitors like rapamycin, and that knockdown of specific mTORC components has distinct effects on downstream signaling and metabolism.[6][11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the mTOR pathway and the experimental approaches to study them, the following diagrams are provided.
Caption: The mTOR signaling pathway, highlighting the distinct roles of mTORC1 and mTORC2 and the points of intervention for rapamycin and genetic knockout.
Caption: A typical experimental workflow for comparing mTOR knockout and rapamycin treatment.
Experimental Protocols
Western Blot Analysis of the mTOR Pathway
Objective: To detect the levels of total and phosphorylated proteins in the mTOR signaling cascade.
Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify band intensities using densitometry software.
-
In Vitro mTORC1 Kinase Assay
Objective: To measure the kinase activity of immunoprecipitated mTORC1.
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-containing buffer to preserve the integrity of the mTORC1 complex.[15]
-
Incubate cell lysates with an antibody against a component of mTORC1 (e.g., Raptor or mTOR) and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively.
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of mTOR inhibition on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of rapamycin or use cells with mTOR knockout.
-
Include a vehicle-treated control group.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells.
-
Conclusion
Both genetic knockout of mTOR and rapamycin treatment are powerful tools for studying the mTOR signaling pathway. The choice between these two approaches depends on the specific research question. Genetic knockout offers complete and specific ablation of mTOR, providing insights into its fundamental roles, though embryonic lethality of a full knockout necessitates the use of conditional models. Rapamycin, on the other hand, is a versatile pharmacological tool for acute and reversible inhibition of mTORC1, but its long-term effects on mTORC2 and the potential for inducing compensatory signaling pathways must be considered. By carefully selecting the appropriate inhibitory strategy and employing rigorous experimental protocols, researchers can continue to unravel the complexities of mTOR signaling and its implications for human health and disease.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mTOR Inhibition Induces Compensatory, Therapeutically Targetable MEK Activation in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic target of rapamycin signaling in mouse models of accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
A Comparative Guide to Rapamycin and Next-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a myriad of intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, leading to the development of a pharmacopeia of mTOR inhibitors. This guide provides an objective comparison of the first-generation mTOR inhibitor, Rapamycin, with its newer counterparts, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.
Generations of mTOR Inhibitors: A Mechanistic Overview
The evolution of mTOR inhibitors can be categorized into three distinct generations, each with a refined mechanism of action aimed at improving efficacy and overcoming resistance.
First-Generation: Rapamycin and its Analogs (Rapalogs)
Rapamycin, a macrolide compound, and its analogs (e.g., Everolimus, Temsirolimus) are allosteric inhibitors of mTOR. They first bind to the intracellular protein FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction primarily inhibits the mTOR Complex 1 (mTORC1), which is responsible for regulating protein synthesis and cell growth through the phosphorylation of substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). A key limitation of rapalogs is their incomplete inhibition of mTORC1 and their general lack of direct activity against mTOR Complex 2 (mTORC2), which can lead to a feedback activation of the pro-survival Akt pathway.
Second-Generation: mTOR Kinase Inhibitors (TORKinibs)
To address the shortcomings of rapalogs, second-generation inhibitors were developed to directly target the ATP-binding site of the mTOR kinase domain. These ATP-competitive inhibitors, often referred to as TORKinibs, block the activity of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of mTOR signaling, preventing the feedback activation of Akt that is often observed with rapalog treatment. This class can be further subdivided into:
-
Selective mTORC1/mTORC2 inhibitors: (e.g., Torin1, PP242, AZD8055, OSI-027) These compounds exhibit high selectivity for mTOR over other kinases.
-
Dual PI3K/mTOR inhibitors: (e.g., BEZ235) These inhibitors target both mTOR and phosphoinositide 3-kinase (PI3K), a key upstream activator of the mTOR pathway.
Third-Generation: Bivalent mTOR Inhibitors (Rapalinks)
The most recent advancement in this field is the development of third-generation inhibitors, such as RapaLink-1. These molecules are designed as bivalent inhibitors, chemically linking a Rapamycin analog to a TORKinib. This unique structure allows for simultaneous binding to both the FRB domain and the kinase domain of mTOR. This dual-targeting approach aims to overcome resistance mechanisms that can arise from mutations in either binding site and has shown enhanced potency in preclinical models.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro potency and preclinical/clinical efficacy of Rapamycin and a selection of newer mTOR inhibitors.
Table 1: Comparative IC50 Values of mTOR Inhibitors
| Inhibitor | Generation | Type | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Notes |
| Rapamycin | First | Allosteric mTORC1 | ~0.05 (in vivo, S6K activation) | Largely insensitive (acute) | IC50 can vary significantly depending on the assay and cell type. |
| Torin1 | Second | ATP-competitive mTORC1/2 | 2-10 | 2-10 | Also inhibits DNA-PK at low nanomolar concentrations. |
| PP242 | Second | ATP-competitive mTORC1/2 | 8 | Not specified, but inhibits mTORC2 | Also inhibits PKC-alpha with an IC50 of 50 nM. |
| AZD8055 | Second | ATP-competitive mTORC1/2 | 0.8 ± 0.2 | Not specified, but inhibits mTORC2 | Highly selective for mTOR over a large panel of other kinases. |
| OSI-027 | Second | ATP-competitive mTORC1/2 | 22 | 65 | Demonstrates over 100-fold selectivity for mTOR relative to PI3K isoforms. |
| RapaLink-1 | Third | Bivalent (Allosteric + ATP-competitive) | 1-3 (cellular p-S6 inhibition) | 1-3 (cellular p-Akt inhibition) | Potently inhibits both mTORC1 and mTORC2 targets at low nanomolar doses. |
Table 2: Summary of Preclinical and Clinical Efficacy
| Inhibitor Class | Key Findings | Supporting Evidence |
| Rapalogs | Modest single-agent activity in most tumor types. Approved for specific cancers like renal cell carcinoma and certain neuroendocrine tumors. Can lead to feedback activation of Akt, potentially limiting efficacy. | Limited clinical success in many solid tumors. |
| TORKinibs | Generally demonstrate superior anti-proliferative effects compared to Rapamycin in preclinical models. More complete inhibition of mTORC1 signaling, including phosphorylation of 4E-BP1. Have shown efficacy in Rapamycin-resistant cell lines. | AZD8055 showed dose-dependent tumor growth inhibition in xenograft models. OSI-027 demonstrated superior efficacy compared to Rapamycin in colon cancer xenografts. Clinical trials are ongoing for several TORKinibs. |
| Rapalinks | RapaLink-1 has shown greater potency in inhibiting cancer cell growth compared to Rapamycin or a TORKinib alone in preclinical studies. Effective against sunitinib-resistant renal cell carcinoma models. Can overcome resistance mutations to first- and second-generation inhibitors. | Preclinical data in glioblastoma and prostate cancer models show promising results. |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the mTOR signaling pathway and the distinct mechanisms of action for each generation of mTOR inhibitors.
Caption: The mTOR signaling pathway integrates upstream signals to control cell growth and proliferation.
Caption: Mechanisms of action for different generations of mTOR inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare mTOR inhibitors.
In Vitro mTOR Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of mTORC1 and/or mTORC2.
Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Cells are lysed in a buffer containing CHAPS to preserve the integrity of the mTOR complexes.
-
mTORC1 or mTORC2 is immunoprecipitated from the cell lysate using antibodies specific for complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
-
Kinase Reaction:
-
The immunoprecipitated complex is washed and resuspended in a kinase assay buffer containing MgCl2 and ATP.
-
A recombinant substrate, such as inactive S6K1 or 4E-BP1 for mTORC1, or inactive Akt for mTORC2, is added to the reaction.
-
The test inhibitor at various concentrations is included in the reaction mixture.
-
-
Detection of Substrate Phosphorylation:
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
Phosphorylation of the substrate is detected by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-Akt (Ser473)).
-
-
Data Analysis:
-
The intensity of the phosphorylated substrate band is quantified, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis of mTOR Signaling in Cells
Objective: To assess the effect of mTOR inhibitors on the phosphorylation status of downstream signaling molecules in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured to a desired confluency and then treated with the mTOR inhibitor at various concentrations and for different durations.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading for Western blotting.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K1, S6K1, p-4E-BP1, 4E-BP1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.
-
Side Effect Profiles: A Comparative Overview
While newer mTOR inhibitors offer potential advantages in efficacy, their safety profiles are a critical consideration. The following table compares the common adverse events associated with Rapamycin and second-generation mTOR inhibitors.
Table 3: Common Side Effects of mTOR Inhibitors
| Side Effect | Rapamycin (and Rapalogs) | Second-Generation mTOR Inhibitors (TORKinibs) | Putative Mechanism |
| Metabolic | |||
| Hyperglycemia/Insulin Resistance | Common | Also reported, may be more pronounced due to mTORC2 inhibition | Inhibition of mTORC2-mediated Akt signaling, which is crucial for glucose uptake. |
| Hyperlipidemia (Hypercholesterolemia, Hypertriglyceridemia) | Common | Reported, but comparative incidence is still being evaluated. | mTOR plays a role in lipid homeostasis; inhibition can disrupt lipid metabolism. |
| Hematologic | |||
| Anemia, Thrombocytopenia, Leukopenia | Common | Also observed. | mTOR is involved in hematopoiesis. |
| Dermatologic/Mucosal | |||
| Stomatitis/Mucositis, Rash | Very Common | Also a frequent side effect. | The exact mechanism is not fully understood but may involve effects on epithelial cell proliferation and inflammation. |
| Other | |||
| Immunosuppression | A primary effect, can increase infection risk. | Also immunosuppressive, but the comparative degree is under investigation. | mTOR is a key regulator of T-cell activation and proliferation. |
| Interstitial Pneumonitis | A known, potentially serious, side effect. | Also reported. | The mechanism is thought to be inflammatory. |
It is important to note that the side effect profiles of TORKinibs are still being extensively studied in clinical trials, and a complete understanding of their long-term safety compared to rapalogs is evolving.
Future Directions and Conclusion
The landscape of mTOR inhibition is rapidly advancing, with each new generation of inhibitors offering a more nuanced approach to targeting this critical signaling pathway. Second-generation TORKinibs have demonstrated the potential to overcome some of the limitations of Rapamycin by providing a more complete blockade of mTOR signaling. The development of third-generation bivalent inhibitors like RapaLink-1 represents an innovative strategy to combat drug resistance.
For researchers and drug development professionals, the choice of an mTOR inhibitor will depend on the specific biological question or therapeutic goal. While Rapamycin remains a valuable tool for studying mTORC1-specific functions, the newer generations of inhibitors provide the means to investigate the roles of mTORC2 and to develop more potent therapeutic strategies. As our understanding of the complexities of the mTOR network deepens, so too will our ability to design and utilize these powerful inhibitors with greater precision and efficacy.
A Researcher's Guide to Orthogonal Validation of Rapamycin-Induced Autophagy
For researchers, scientists, and drug development professionals, rigorously validating the induction of autophagy is paramount. Rapamycin, a classical inducer, acts via inhibition of the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1), a master regulator of cellular metabolism and growth.[1][2] However, relying on a single assay can be misleading. Autophagy is a dynamic, multi-step process known as autophagic flux, encompassing autophagosome formation, maturation, and fusion with lysosomes for degradation.[3][4][5] A true validation of autophagy induction, therefore, requires orthogonal methods—a combination of independent assays that measure different stages of this pathway.
The Signaling Pathway: How Rapamycin Induces Autophagy
Rapamycin induces autophagy by inhibiting mTORC1.[6][7] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagy.[1][8][9] By inhibiting mTORC1, Rapamycin relieves this suppression, leading to ULK1 activation and the initiation of the autophagic cascade, starting with the formation of the phagophore, a double-membraned structure that elongates to engulf cytoplasmic contents, forming the autophagosome.[7][9][10]
Core Orthogonal Methods for Autophagy Validation
A multi-faceted approach is essential for accurately assessing autophagy. The following methods, when used in combination, provide a comprehensive picture of the autophagic process from initiation to degradation.
Western Blotting: Monitoring Key Autophagy Proteins
Western blotting is a fundamental technique to assess the levels of key autophagy-related proteins.
-
LC3-I to LC3-II Conversion : Microtubule-associated protein 1 light chain 3 (LC3) is cleaved and lipidated during autophagy to form LC3-II, which is recruited to the autophagosome membrane.[11] An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagosome formation.[12][13] However, an accumulation of LC3-II can mean either increased autophagosome synthesis or a blockage in their degradation.[3] Therefore, this assay must be coupled with a flux measurement.
-
p62/SQSTM1 Degradation : The protein p62 (also known as Sequestosome-1) acts as a cargo receptor, binding to ubiquitinated proteins and delivering them to the autophagosome for degradation by binding to LC3.[14] As p62 is itself degraded within the autolysosome, a decrease in its levels can indicate successful autophagic flux.[14][15] Conversely, its accumulation suggests impaired autophagy.[14]
Autophagic Flux Measurement: To distinguish between induction and blockage, cells are treated with Rapamycin in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[11] These agents block the fusion of autophagosomes with lysosomes, preventing LC3-II degradation.[15] A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence confirms an increase in autophagic flux.[16]
Fluorescence Microscopy: Visualizing Autophagosomes
Microscopy provides spatial context and allows for single-cell analysis.
-
GFP-LC3 Puncta Formation : Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) will show a transition from diffuse cytoplasmic fluorescence to distinct puncta upon autophagy induction, representing the recruitment of LC3 to autophagosomes.[13][17]
-
Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) : This powerful tool measures autophagic flux directly. The tandem construct expresses LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral pH autophagosomes, both fluorophores are active, appearing as yellow puncta.[18] When the autophagosome fuses with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta.[18][19] An increase in red puncta relative to yellow puncta is a direct indicator of successful autophagic flux.
Transmission Electron Microscopy (TEM): The Gold Standard for Morphology
TEM is the only method that allows for direct visualization of the ultrastructural morphology of autophagic structures.[20][21] It provides unequivocal evidence by revealing double-membraned autophagosomes engulfing cytoplasmic cargo and single-membraned autolysosomes containing degraded material.[20][22] While powerful, TEM is low-throughput and quantification can be challenging.
Comparison of Orthogonal Methods
The following table summarizes the principles, advantages, and limitations of each core method.
| Method | Principle | What It Measures | Advantages | Limitations |
| Western Blot (LC3-II) | Immunodetection of lipidated LC3-II protein. | Autophagosome abundance. When used with lysosomal inhibitors, it measures autophagic flux. | Quantitative, widely accessible, relatively inexpensive. | Does not distinguish between autophagy induction and lysosomal blockage without flux assay.[3] |
| Western Blot (p62) | Immunodetection of the autophagy substrate p62/SQSTM1. | Autophagic degradation activity (flux). | Complements LC3 data; decreased levels confirm flux. | p62 levels can be affected by transcriptional regulation, not just degradation.[23] |
| Fluorescence Microscopy (GFP-LC3) | Visualization of fluorescently-tagged LC3 relocalizing to puncta. | Autophagosome formation and number per cell. | Single-cell analysis, provides spatial information. | Overexpression can cause artifacts; does not measure flux alone. |
| Fluorescence Microscopy (Tandem mRFP-GFP-LC3) | Distinguishes acidic autolysosomes (red) from neutral autophagosomes (yellow) based on GFP's pH sensitivity. | Direct measurement of autophagic flux. | Robust flux measurement, live-cell imaging compatible, quantitative. | Requires transfection/transduction; potential for misinterpretation if fluorophores have altered pH sensitivity.[24] |
| Transmission Electron Microscopy (TEM) | Direct ultrastructural visualization of autophagic vesicles. | Morphology and presence of autophagosomes and autolysosomes. | Gold standard for morphological confirmation; unambiguous identification.[20][22] | Low-throughput, requires specialized equipment and expertise, difficult to quantify flux. |
Quantitative Data from Rapamycin Treatment
This table presents representative quantitative data from studies using Rapamycin to induce autophagy, showcasing the expected outcomes from the described methods.
| Method | Cell Type | Rapamycin Treatment | Result | Reference Finding |
| Western Blot | Human Neuroblastoma Cells | 100 nM | Increased LC3-II/LC3-I ratio, decreased p62 levels. | Rapamycin increased Beclin-1 levels and the ratio of LC3-II/LC3-I while decreasing P62 levels.[25] |
| Western Blot (Flux) | Mouse Schwann Cells | 25 nM Rapamycin +/- Chloroquine (CQ) | 2.5-fold increase in LC3-II with Rapamycin + CQ vs. CQ alone. | Co-treatment with Rapamycin and CQ leads to a significant increase in LC3-II compared to CQ alone, indicating enhanced flux.[11] |
| Tandem Microscopy | HeLa Cells | 500 nM vs. 30 µM | Low-dose Rapamycin promotes flux (more autolysosomes); high-dose impairs it (more autophagosomes). | Low-dose rapamycin (500 nM) effectively induces autophagic flux, whereas high-dose rapamycin (30 μM) can impair it.[24][26] |
| TEM | Human Neuroblastoma Cells | 100 nM | Increased number of autophagosomes observed. | An increase in autophagosome formation was observed by EM in cells exposed to Rapamycin.[25] |
Experimental Workflow & Protocols
A logical workflow ensures comprehensive validation. Start with biochemical methods for a population-level view and proceed to imaging for single-cell and morphological confirmation.
Protocol 1: Western Blot for LC3 and p62 (Autophagic Flux)
-
Cell Culture and Treatment : Plate cells to reach 70-80% confluency. Treat with Rapamycin at the desired concentration and time. For flux analysis, include parallel treatments: (1) Vehicle, (2) Rapamycin, (3) Bafilomycin A1 (100 nM), (4) Rapamycin + Bafilomycin A1 (add Bafilomycin A1 for the last 2-4 hours of Rapamycin treatment).
-
Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[27]
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load 20-40 µg of protein per lane onto a 15% or 4-20% gradient polyacrylamide gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).[27] A 10-12% gel is suitable for p62 (~62 kDa).
-
Transfer : Transfer proteins to a PVDF membrane.[27]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[27]
-
Antibody Incubation : Incubate with primary antibodies against LC3 (e.g., 1:1000) and p62 (e.g., 1:1000) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection : Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify band intensity using densitometry. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. Autophagic flux is determined by subtracting the LC3-II level of the Rapamycin-only sample from the Rapamycin + Bafilomycin A1 sample.
Protocol 2: Tandem Fluorescent mRFP-GFP-LC3 Assay
-
Cell Transfection : Plate cells on glass-bottom dishes or coverslips. Transfect with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression. Stable cell line generation is recommended for long-term studies.
-
Treatment : Replace the medium with fresh medium containing Rapamycin or vehicle control.
-
Live-Cell Imaging : Image cells using a confocal microscope equipped with environmental control (37°C, 5% CO2). Acquire images in both green (GFP) and red (mRFP) channels at various time points.
-
Image Analysis :
-
Identify and count yellow puncta (GFP+/mRFP+, autophagosomes) and red-only puncta (GFP-/mRFP+, autolysosomes) per cell.
-
Use automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to quantify the number and area of puncta across many cells for statistical power.
-
An increase in the ratio of red puncta to yellow puncta indicates an increase in autophagic flux.
-
Protocol 3: Transmission Electron Microscopy (TEM)
-
Cell Fixation : Fix cells in a primary fixative of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate) for 1 hour at room temperature.[22]
-
Post-fixation : Post-fix the samples in 1% osmium tetroxide to enhance membrane contrast.[22]
-
Dehydration & Embedding : Dehydrate the samples through a graded series of ethanol and embed them in an epoxy resin (e.g., EMbed-812).[22]
-
Sectioning : Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.[20][21]
-
Staining : Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.[20][22]
-
Imaging : Examine the grids using a transmission electron microscope. Capture images at various magnifications.
-
Analysis : Identify and quantify autophagic structures. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. Autolysosomes are typically single-membraned and contain electron-dense, partially degraded contents.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Rapamycin Activates Autophagy and Improves Myelination in Explant Cultures from Neuropathic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
New Rapamycin Analog Demonstrates Superior Potency and Selectivity in Preclinical Models
A novel Rapamycin analog, designated RapaLink-1, has exhibited significantly greater potency in inhibiting the mTOR signaling pathway compared to its parent compound, Rapamycin. This next-generation inhibitor has shown promise in preclinical studies, offering enhanced efficacy in cancer cell lines and in vivo models. Another recently developed analog, DL001, has demonstrated remarkable selectivity for mTORC1, potentially reducing the side effects associated with dual mTORC1/mTORC2 inhibition.
This guide provides a comparative analysis of these new Rapamycin analogs against Rapamycin and other mTOR inhibitors, supported by experimental data from recent studies. The findings suggest that these novel compounds could represent a significant advancement in therapies targeting the mTOR pathway, which is frequently dysregulated in various diseases, including cancer.
Quantitative Comparison of mTOR Inhibitor Potency
The potency of new Rapamycin analogs has been quantified through various in vitro assays, most notably through the determination of half-maximal inhibitory concentrations (IC50) in cell viability and direct enzyme inhibition assays. The following tables summarize the comparative potency of RapaLink-1 and DL001 against Rapamycin.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Rapamycin | HEK293 | mTOR Inhibition | ~0.1 | [1] |
| T98G (Glioblastoma) | Cell Viability | 2 | [1] | |
| U87-MG (Glioblastoma) | Cell Viability | 1000 | [1] | |
| RapaLink-1 | U87MG (Glioblastoma) | Cell Growth Inhibition | (Potent at 0-200 nM) | [2] |
| Glioblastoma Stem Cells (NCH644) | Cell Growth Inhibition | 3.5 | [3] | |
| Glioblastoma Stem Cells (GBM1) | Cell Growth Inhibition | 2.1 | [3] | |
| Glioblastoma Stem Cells (BTSC233) | Cell Growth Inhibition | 1.8 | [3] | |
| DL001 | PC3 (Prostate Cancer) | mTORC1 Inhibition | 0.0749 | [4] |
| Rapamycin | PC3 (Prostate Cancer) | mTORC1 Inhibition | 0.0633 | [4] |
| Inhibitor | Target | IC50 (pM) | Selectivity (mTORC1/mTORC2) | Reference |
| DL001 | mTORC1 | 74.9 | >430-fold | [4] |
| mTORC2 | 26,245.4 | [4] | ||
| Rapamycin | mTORC1 | 63.3 | ~8.5-fold | [4] |
| mTORC2 | 534.9 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this comparison guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the mTOR inhibitors (e.g., Rapamycin, RapaLink-1) for a specified period, typically 48 to 72 hours.
-
MTT Incubation: Following treatment, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 100 µl of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells, and the IC50 values are calculated.[5][6]
Western Blot Analysis of mTOR Pathway Inhibition
Western blotting is employed to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of inhibitor activity.
-
Cell Lysis: Cells treated with mTOR inhibitors are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, p-4E-BP1, total S6K, total 4E-BP1).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of new drug candidates.
-
Cell Implantation: Human cancer cells (e.g., glioblastoma) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The mTOR inhibitors (e.g., RapaLink-1, Rapamycin) or a vehicle control are administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess cell proliferation (Ki-67) and apoptosis, and Western blotting to confirm mTOR pathway inhibition.[7][8]
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To better illustrate the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: Simplified mTOR signaling pathway.
Caption: Workflow for validating a new Rapamycin analog.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel rapamycin analog is highly selective for mTORC1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edinburgh Innovations | Superpotent, superselective mTOR inhibitors [edinburgh-innovations.ed.ac.uk]
- 6. A Kinase Inhibitor Targeted to mTORC1 Drives Regression in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsci.org [medsci.org]
- 8. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
